molecular formula C6H5N3O B1316413 Oxazolo[4,5-b]pyridin-2-amine CAS No. 40926-66-7

Oxazolo[4,5-b]pyridin-2-amine

Número de catálogo: B1316413
Número CAS: 40926-66-7
Peso molecular: 135.12 g/mol
Clave InChI: AVSYPWBWFBPSEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Oxazolo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[1,3]oxazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSYPWBWFBPSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508328
Record name [1,3]Oxazolo[4,5-b]pyridin-2-amine
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40926-66-7
Record name [1,3]Oxazolo[4,5-b]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]oxazolo[4,5-b]pyridin-2-amine
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Foundational & Exploratory

Synthesis and Characterization of Novel Oxazolo[4,5-b]pyridin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel Oxazolo[4,5-b]pyridin-2-amine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and anti-inflammatory properties. This document details synthetic methodologies, presents key characterization data in a structured format, and visualizes experimental workflows and relevant signaling pathways.

Introduction to this compound Derivatives

The oxazolo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, serving as a cornerstone for the development of various therapeutic agents. Its structural resemblance to endogenous purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes involved in critical cellular processes.[1][2] The derivatization of the 2-amino group on this scaffold has proven to be a fruitful strategy for modulating biological activity and optimizing pharmacokinetic properties. Recent research has focused on the synthesis of novel derivatives with substitutions at various positions of the fused ring system to explore their structure-activity relationships (SAR).[3][4]

Synthetic Methodologies

The synthesis of this compound derivatives typically involves the cyclization of a substituted 2-aminopyridin-3-ol with a cyanogen bromide or a similar reagent. A general synthetic scheme involves the reaction of a 2-amino-3-hydroxypyridine derivative with various reagents to construct the oxazole ring. Modifications can be introduced at different positions of the pyridine ring to generate a library of diverse compounds.

A common synthetic route involves the reaction of 2-amino-3-hydroxypyridine with substituted benzoic acids in the presence of a coupling agent and a catalyst.[5] For instance, a one-pot synthesis can be achieved using silica-supported perchloric acid as a catalyst.[5] Another approach involves the use of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) to facilitate the cyclization.[6]

General Experimental Protocol: Synthesis of 5-Aryl Substituted this compound Derivatives

This protocol is adapted from a method described for the synthesis of 5-aryl substituted derivatives.[3]

Step 1: Synthesis of the Intermediate

The synthesis often starts from a commercially available substituted pyridine, which is then converted to the corresponding 2-amino-3-hydroxypyridine intermediate. This can be achieved through various methods, including nucleophilic substitution and reduction reactions.

Step 2: Cyclization to form the Oxazolo[4,5-b]pyridine core

A mixture of the 2-amino-3-hydroxypyridine intermediate and a substituted benzoic acid is heated in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the desired this compound derivative.[6] The reaction mixture is then purified using techniques like column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Reaction Cyclization 2-Amino-3-hydroxypyridine->Reaction Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->Reaction Workup Aqueous Workup Reaction->Workup Catalyst PPA or PPSE Catalyst->Reaction Purification Column Chromatography Workup->Purification Final_Product 5-Aryl this compound Purification->Final_Product

Caption: General workflow for the synthesis of 5-Aryl this compound derivatives.

Characterization Data

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their chemical structures and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are crucial for elucidating the molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms. For example, in the 1H NMR spectrum of 5-(3-Fluorophenyl)this compound, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. Electrospray ionization (ESI) is a commonly used technique for these analyses.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H and C=N bonds.

Physicochemical Properties

The physical properties of the synthesized derivatives, such as melting point and yield, are important indicators of purity and reaction efficiency.

Table 1: Physicochemical and Spectroscopic Data for Selected this compound Derivatives [3]

CompoundSubstituent (R)Yield (%)Melting Point (°C)1H NMR (400 MHz, DMSO-d6) δ (ppm)ESI-MS (m/z) [M+H]+
6 4-(Trifluoromethyl)phenyl65138-1408.25 (d, J = 8.0 Hz, 2H), 8.09 (s, 2H), 7.80 (dd, J = 12.4, 8.4 Hz, 3H), 7.66 (d, J = 8.0 Hz, 1H)280.13
7 3-Fluorophenyl68147-1498.04 (s, 2H), 7.89 (d, J = 8.0 Hz, 1H), 7.86-7.81 (m, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.50 (td, J = 8.0, 6.4 Hz, 1H), 7.21 (td, J = 8.0, 2.4 Hz, 1H)230.18
9 3,5-Difluorophenyl76174-1768.09 (s, 2H), 7.77 (dd, J = 7.6, 3.6 Hz, 3H), 7.67 (d, J = 8.0 Hz, 1H), 7.25 (t, J = 8.8 Hz, 1H)248.08
13 2-Fluoro-5-methylphenyl69132-1348.04 (s, 2H), 7.76-7.67 (m, 2H), 7.36-7.34 (m, 1H), 7.25-7.15 (m, 2H), 2.36 (s, 3H)244.22

Biological Activity and Therapeutic Potential

This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Many derivatives of this scaffold have been reported to exhibit potent antiproliferative activity against various cancer cell lines.[3][7] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. For instance, some oxazolo[4,5-b]pyridine derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[8][9]

Table 2: In Vitro GSK-3β Inhibitory Activity of Selected Oxazolo[4,5-b]pyridine Derivatives [9]

CompoundRIC50 (µM)
7c 4-Chlorophenyl0.53
7d 2,4-Dichlorophenyl0.34
7e 4-Fluorophenyl0.39
7g 4-Nitrophenyl0.47
Anti-inflammatory Potential

The inhibition of GSK-3β has also been linked to anti-inflammatory effects.[9] Certain Oxazolo[4,5-b]pyridine derivatives have been shown to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[9] This dual activity as anticancer and anti-inflammatory agents makes them particularly interesting for further investigation.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus LPS / Other Stimuli Upstream Upstream Signaling (e.g., TLR4) Stimulus->Upstream GSK3B GSK-3β Upstream->GSK3B NFkB NF-κB Activation GSK3B->NFkB Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Oxazolo_derivative This compound Derivative Oxazolo_derivative->GSK3B Inhibits

Caption: Proposed mechanism of anti-inflammatory action via GSK-3β inhibition.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design and synthesis of novel bioactive molecules. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The promising anticancer and anti-inflammatory activities of these derivatives warrant further investigation, including in vivo efficacy studies and detailed mechanistic studies to fully elucidate their therapeutic potential. Future research could focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, paving the way for their development as next-generation therapeutic agents.

References

The Multifaceted Biological Activities of Oxazolo[4,5-b]pyridin-2-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological properties of oxazolo[4,5-b]pyridin-2-amine and its analogs, focusing on their anticancer, antibacterial, and enzyme inhibitory activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways to aid in the ongoing research and development of novel therapeutics based on this versatile heterocyclic core.

Anticancer Activity

Derivatives of the oxazolo[4,5-b]pyridine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these analogs involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various oxazolo[4,5-b]pyridine analogs, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound IDR Group / ModificationCancer Cell LineIC50 (µM)Reference
1a 2-(4-butylphenyl)--[1]
hTopo IIα2[1]
2a Triazole derivativePC3 (Prostate)-[2]
A549 (Lung)-[2]
MCF-7 (Breast)-[2]
DU-145 (Prostate)-[2]
3a 2-(3-aminophenyl)-N-(3-chlorophenyl)oxazolo[5,4-d]pyrimidin-7-amineEGFR0.007[3]
4a 3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenolEGFR0.006[3]
5a 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineVEGFR20.33[3]
HUVEC0.29[3]
6a N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylureaAURKA0.001-0.05[3]
HCT116 (Colon)< 0.1[3]
7a N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamideHCC8270.010
NCI-H19750.08
A-5490.82

Note: The table includes data for various oxazolo-pyridine isomers to provide a broader context of the scaffold's potential. Specific data for a wide range of 2-amino analogs is limited in the public domain.

Targeted Signaling Pathways

Several oxazolo[4,5-b]pyridine analogs have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival OxazoloPyridine Oxazolo[4,5-b]pyridine Analog (Inhibitor) OxazoloPyridine->EGFR Inhibition

EGFR Signaling Pathway Inhibition

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation RAS RAS VEGFR->RAS Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Permeability Vascular Permeability AKT->Permeability OxazoloPyridine Oxazolo[4,5-b]pyridine Analog (Inhibitor) OxazoloPyridine->VEGFR Inhibition MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with Oxazolo[4,5-b]pyridine analogs (various concentrations) B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Kinase_Inhibition_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add Oxazolo[4,5-b]pyridine analogs (various concentrations) to wells A->B C Add kinase to wells B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction with ATP/substrate mix D->E F Incubate E->F G Stop reaction and detect signal (e.g., luminescence, fluorescence) F->G H Calculate IC50 values G->H

References

Exploring the Chemical Space of Oxazolo[4,5-b]pyridin-2-amine for Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, an analog of purine bases, offers a versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical space surrounding oxazolo[4,5-b]pyridin-2-amine, detailing its synthesis, biological activities, and associated signaling pathways, with a focus on its potential in drug discovery.

Synthetic Strategies

The synthesis of the this compound scaffold and its derivatives can be achieved through several methodologies. A common and efficient approach involves the cyclization of 2-amino-3-hydroxypyridine with various reagents.

One prevalent synthetic route is the reaction of 2-amino-3-hydroxypyridine with substituted benzoic acids in the presence of a catalyst. A one-pot synthesis using silica-supported perchloric acid (HClO₄·SiO₂) has been reported to be an efficient protocol, offering high conversion, simple workup procedures, and ambient reaction conditions.[1][2][3]

Another established method involves heating 5-bromo-2-amino-3-hydroxypyridine with reagents like 4-cyanobenzoic acid in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) to construct the oxazolo ring.[4][5] Subsequent functionalization, such as the introduction of a carboxylic acid moiety, can be achieved via a Heck reaction.[4]

The general synthetic workflow for creating a library of 2-substituted oxazolo[4,5-b]pyridines is depicted below.

G A 2-Amino-3-hydroxypyridine C Cyclization Reaction A->C B Substituted Benzoic Acid or other cyclizing agent B->C D This compound Core C->D Formation of oxazole ring E Further Functionalization (e.g., Heck reaction, N-alkylation) D->E F Library of Derivatives E->F

General Synthetic Workflow

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antiproliferative and Anticancer Activity

Several studies have highlighted the potential of oxazolo[4,5-b]pyridine derivatives as anticancer agents.[6] These compounds have been investigated for their ability to inhibit the proliferation of various cancer cell lines.[7][8][9]

One of the identified molecular targets for this class of compounds is human DNA topoisomerase IIα (hTopo IIα).[10][11][12] This enzyme plays a crucial role in controlling DNA topology during replication and transcription, and its inhibition can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[13][14] The interaction with hTopo IIα represents a key mechanism for the antiproliferative effects of certain oxazolo[4,5-b]pyridine derivatives.

cluster_0 Cellular Processes cluster_1 Inhibition by Oxazolo[4,5-b]pyridine DNA_Replication DNA Replication & Transcription Topological_Stress Topological Stress (Supercoiling, Catenation) DNA_Replication->Topological_Stress hTopo_IIa hTopo IIα Topological_Stress->hTopo_IIa target of DNA_Cleavage Transient Double-Strand DNA Break & Re-ligation hTopo_IIa->DNA_Cleavage catalyzes Relaxed_DNA Topologically Relaxed DNA DNA_Cleavage->Relaxed_DNA Cell_Cycle_Progression Cell Cycle Progression Relaxed_DNA->Cell_Cycle_Progression Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Inhibition Inhibition Oxazolo_Pyridine->Inhibition Inhibition->hTopo_IIa Apoptosis Apoptosis Inhibition->Apoptosis

hTopo IIα Inhibition Pathway
Anti-inflammatory Activity via GSK-3β Inhibition

Recent research has identified Glycogen Synthase Kinase-3β (GSK-3β) as a pro-inflammatory enzyme, making it an attractive target for anti-inflammatory therapies.[15][16][17] A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of GSK-3β.[15] Inhibition of GSK-3β can modulate inflammatory responses by affecting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18][19]

The signaling pathway involving GSK-3β in inflammation is complex. In certain contexts, the activation of Toll-like receptors (TLRs) can lead to the activation of GSK-3β, which in turn promotes the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.[16][20] Therefore, inhibitors of GSK-3β can attenuate this inflammatory cascade.

cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition TLR TLR Activation (e.g., by pathogens) TRIF TRIF TLR->TRIF GSK3b_active GSK-3β (Active) TRIF->GSK3b_active NFkB NF-κB Activation GSK3b_active->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Inhibition Inhibition Oxazolo_Pyridine->Inhibition Inhibition->GSK3b_active Inflammation_Reduction Reduction of Inflammation Inhibition->Inflammation_Reduction

GSK-3β Pro-inflammatory Pathway
Antibacterial Activity

The oxazolo[4,5-b]pyridine scaffold has also been explored for its antibacterial properties.[1][21] Derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2][21] It is hypothesized that these compounds may exert their antimicrobial effect by acting as analogues of adenine and guanine, thereby inhibiting nucleic acid synthesis, or by inhibiting DNA gyrase, similar to fluoroquinolone antibiotics.[1][21]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives from various studies.

Table 1: In Vitro GSK-3β Inhibitory Activity [15]

CompoundR GroupIC₅₀ (µM)
7c 4-Fluorophenyl0.53
7d 4-Chlorophenyl0.34
7e 4-Bromophenyl0.39
7g 4-Nitrophenyl0.47

Table 2: In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) [15]

CompoundDose% Inhibition (3h)% Inhibition (5h)
7c 10 mg/kg58.1460.22
7d 10 mg/kg62.7965.91
7e 10 mg/kg60.4662.50
7g 10 mg/kg59.3061.36
Indomethacin 10 mg/kg76.7479.54

Table 3: Minimum Inhibitory Concentration (MIC) against Bacterial Strains (µg/mL) [21]

CompoundR GroupS. aureusB. subtilisE. coliP. aeruginosa
3c 4-Cl6.2512.52550
3f 2,4-diCl6.256.2512.525
3g 4-F12.5255050
Ampicillin -2550100>100
Streptomycin -12.5252550

Experimental Protocols

General Synthesis of 2-(Substituted phenyl)oxazolo[4,5-b]pyridines[1][2]
  • Catalyst Preparation : Silica-supported perchloric acid (HClO₄·SiO₂) is prepared by mixing silica gel with aqueous perchloric acid and drying.

  • Reaction Mixture : To a solution of 2-amino-3-hydroxypyridine (1 mmol) in a suitable solvent, add a substituted benzoic acid (1 mmol) and the prepared HClO₄·SiO₂ catalyst.

  • Reaction Conditions : The mixture is stirred at room temperature for a specified time, with reaction progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification : Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivative.

In Vitro GSK-3β Inhibition Assay[22][23][24][25][26]
  • Reagents : Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20), a solution of GSK-3β enzyme, a substrate peptide (e.g., pre-phosphorylated GS-2 peptide), and ATP.

  • Compound Preparation : Prepare serial dilutions of the test compounds in the kinase assay buffer. A known GSK-3β inhibitor (e.g., SB-216763) should be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.

  • Assay Procedure :

    • Add the diluted test compounds or controls to the wells of a microtiter plate.

    • Add the diluted GSK-3β enzyme solution to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection :

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence-based kits (e.g., ADP-Glo™) are commonly used for this purpose.

    • Add the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution[27][28][29][30]
  • Media and Reagents : Use appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB), bacterial strains, and the test compounds.

  • Compound Preparation : Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation : Inoculate each well of the microtiter plate with the bacterial suspension. Include positive controls (broth with bacteria, no compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

This guide provides a foundational understanding of the drug discovery potential of the this compound scaffold. The versatility in its synthesis and the breadth of its biological activities make it a highly attractive core for the development of novel therapeutics targeting a range of diseases. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of Oxazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Oxazolo[4,5-b]pyridin-2-amine and its derivatives. Due to the limited availability of experimental data for the parent compound, this document also includes information on related isomers and derivatives to provide a broader context for its potential characteristics and biological activities.

Chemical Structure and Identifiers

This compound is a heterocyclic organic compound with the chemical formula C₆H₅N₃O.

Molecular Structure:

Key Identifiers:

  • CAS Number: 40926-66-7[1]

  • Molecular Weight: 135.12 g/mol [2]

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The following tables summarize available experimental data for closely related derivatives and predicted data for isomers.

Table 1: Experimental Physicochemical Data of this compound Derivatives

Compound NameMelting Point (°C)Analytical Method
5-(Naphthalen-2-yl)this compound165-167Not specified in abstract
5-(4-(Trifluoromethyl)phenyl)this compound138-140Not specified in abstract
5-(3-Fluorophenyl)this compound147-149Not specified in abstract
5-(3,5-Difluorophenyl)this compound174-176Not specified in abstract
Oxazolo[4,5-b]pyridin-2(3H)-one214Not specified in abstract[3]

Table 2: Predicted Physicochemical Properties of this compound Isomers

IsomerPredicted LogPPredicted pKaPredicted Solubility
Oxazolo[4,5-c]pyridin-2-amine0.3 (XLogP3)[2]Data not availableData not available
Oxazolo[5,4-b]pyridin-2-amine0.805Data not availableData not available

Disclaimer: The data in the tables above are for derivatives or isomers and should be used as estimations for the properties of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, based on standard laboratory practices for similar heterocyclic compounds, the following methodologies would be appropriate.

3.1. Determination of Melting Point The melting point can be determined using a standard melting point apparatus. The crystalline solid is placed in a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

3.2. Determination of Solubility The solubility can be determined by adding a known amount of the compound to a known volume of a solvent (e.g., water, DMSO, ethanol) at a specific temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved compound is measured, often using UV-Vis spectroscopy or HPLC.

3.3. Determination of pKa The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectroscopy. In potentiometric titration, a solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is the pH at which the compound is half-ionized.

3.4. Determination of LogP (Octanol-Water Partition Coefficient) The shake-flask method is a common technique for determining LogP. A solution of the compound is prepared in a mixture of octanol and water. After shaking to allow for partitioning, the concentration of the compound in each phase is measured to calculate the partition coefficient.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.[4]

G cluster_synthesis Synthesis cluster_characterization Characterization 2-amino-6-chloropyridin-3-ol 2-amino-6-chloropyridin-3-ol Intermediate 2 Intermediate 2 2-amino-6-chloropyridin-3-ol->Intermediate 2 Reaction with Cyanogen bromide Cyanogen bromide Cyanogen bromide->Intermediate 2 Suzuki-Miyaura coupling Suzuki-Miyaura coupling Intermediate 2->Suzuki-Miyaura coupling Aryl boric acids Aryl boric acids Aryl boric acids->Suzuki-Miyaura coupling Target Derivatives Target Derivatives Suzuki-Miyaura coupling->Target Derivatives Column Chromatography Column Chromatography Target Derivatives->Column Chromatography Purification HRMS HRMS Column Chromatography->HRMS Analysis NMR NMR HRMS->NMR Final Product Final Product NMR->Final Product

General workflow for the synthesis and characterization of this compound derivatives.

Potential Biological Activity and Signaling Pathways

While direct studies on this compound are limited, research on its derivatives, particularly oxazolopyrimidines, suggests potential anticancer properties.[5][6][7] These compounds have been investigated for their ability to inhibit various enzymes and signaling pathways associated with cancer.[6]

Some derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[5][7] Additionally, certain derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells, and to induce apoptosis (programmed cell death).[5][7]

The diagram below illustrates a simplified potential signaling pathway that could be targeted by this compound derivatives based on existing research on related compounds.

G This compound Derivative This compound Derivative VEGFR-2 VEGFR-2 This compound Derivative->VEGFR-2 inhibits P-glycoprotein P-glycoprotein This compound Derivative->P-glycoprotein inhibits Apoptosis Apoptosis This compound Derivative->Apoptosis induces Angiogenesis Angiogenesis VEGFR-2->Angiogenesis promotes Multidrug Resistance Multidrug Resistance P-glycoprotein->Multidrug Resistance causes Cell Survival Cell Survival Angiogenesis->Cell Survival supports Multidrug Resistance->Cell Survival enables Apoptosis->Cell Survival prevents

Potential signaling pathways targeted by this compound derivatives.

Conclusion

This compound is a compound of interest with limited direct experimental data on its physicochemical properties. However, by examining its derivatives and isomers, we can infer potential characteristics that warrant further investigation. The available information suggests that this class of compounds may possess valuable biological activities, particularly in the context of anticancer drug development. Further experimental studies are necessary to fully elucidate the physicochemical profile and therapeutic potential of this compound.

References

Tautomerism and Stability of Oxazolo[4,5-b]pyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of oxazolo[4,5-b]pyridin-2-amine. While direct experimental and computational data for this specific molecule are limited in published literature, this guide extrapolates from established principles and detailed studies on analogous heterocyclic systems, such as 2-aminopyridines and 2-aminobenzoxazoles. The information presented herein serves as a robust framework for researchers investigating this and related compounds in drug discovery and materials science.

Introduction to Tautomerism in this compound

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a critical consideration in the study of heterocyclic compounds. For this compound, two primary tautomeric forms are of interest: the amino form and the imino form. The equilibrium between these tautomers can significantly influence the molecule's chemical reactivity, physicochemical properties (such as lipophilicity and pKa), and its interactions with biological targets.

The tautomeric equilibrium is influenced by several factors, including the intrinsic stability of the tautomers, solvent polarity, pH, and temperature. Understanding and controlling this equilibrium is paramount for rational drug design and the development of novel materials.

Potential Tautomeric Forms

The principal tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic nitrogen and the endocyclic pyridine nitrogen.

Caption: Tautomeric equilibrium between the amino and imino forms.

Stability of Tautomers: Theoretical Insights

Representative Computational Data for Analogous Systems

The following table summarizes computational data for the tautomerism of 2-amino-4-methylpyridine, which serves as a reasonable model for the pyridine portion of the target molecule.

TautomerComputational MethodRelative Energy (kcal/mol)Reference
2-amino-4-methylpyridine (amino)B3LYP/6-311++G(d,p)0.00[1]
2(1H)-pyridinimine (imino, trans)B3LYP/6-311++G(d,p)13.60[1]
2(1H)-pyridinimine (imino, cis)B3LYP/6-311++G(d,p)16.36[1]

These data strongly suggest that the amino tautomer of this compound will be the predominant form in the gas phase and in non-polar solvents.

Experimental Protocols for Tautomer Elucidation

A combination of spectroscopic and computational methods is essential for a thorough investigation of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, provided the rate of interconversion is slow on the NMR timescale.[3][4] For rapid equilibria, a single set of averaged signals is observed.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve the synthesized this compound in a variety of deuterated solvents with differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at room temperature.

  • Chemical Shift Analysis:

    • Amino Form: Expect distinct signals for the -NH₂ protons (typically broad) and aromatic protons. The chemical shifts of the ring carbons will be indicative of an aromatic system.

    • Imino Form: The presence of an N-H proton on the pyridine ring would result in a downfield shifted signal. The exocyclic C=N bond would also significantly alter the chemical shifts of adjacent carbons.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., -60 °C to 100 °C).

    • At lower temperatures, the rate of tautomeric interconversion may slow sufficiently to allow for the observation of distinct signals for each tautomer.

    • The integration of these signals can be used to determine the equilibrium constant (K_T) at each temperature, allowing for the calculation of thermodynamic parameters (ΔG°, ΔH°, and ΔS°).

UV-Visible Spectroscopy

UV-Vis spectroscopy is particularly useful for studying how pH influences tautomeric equilibria.[5][6] The different electronic configurations of the tautomers will result in distinct absorption spectra.

Protocol for pH-Dependent UV-Vis Analysis:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare solutions of this compound of a constant concentration in each buffer solution.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Spectral Analysis:

    • Plot absorbance at specific wavelengths versus pH.

    • The presence of isosbestic points (wavelengths where the molar absorptivity of the two tautomers is equal) is a strong indicator of a two-component equilibrium.

    • Changes in the absorption maxima and band shapes with pH can be correlated to the predominance of either the amino or imino tautomer, or their protonated/deprotonated forms.

Computational Chemistry

DFT calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[7][8]

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of the amino and imino tautomers of this compound. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE).

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for the calculation of Gibbs free energies (ΔG).

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9]

  • NMR and UV-Vis Prediction: Use the optimized geometries to predict ¹H and ¹³C NMR chemical shifts and UV-Vis absorption spectra. These predicted data can then be compared with experimental results to confirm the assignment of the predominant tautomer.

Logical Workflow for Tautomerism Investigation

The following diagram illustrates a logical workflow for the comprehensive study of tautomerism in this compound.

workflow cluster_synthesis Synthesis and Characterization cluster_computational Computational Analysis cluster_experimental Experimental Tautomer Analysis cluster_analysis Data Analysis and Conclusion synthesis Synthesis of This compound purification Purification and Structural Confirmation (NMR, MS, Elemental Analysis) synthesis->purification dft DFT Calculations (Geometry Optimization, Energy) purification->dft nmr Multi-solvent and VT-NMR purification->nmr uv_vis pH-Dependent UV-Vis Spectroscopy purification->uv_vis solvent_model Inclusion of Solvent Effects (PCM) dft->solvent_model spec_prediction Prediction of NMR and UV-Vis Spectra solvent_model->spec_prediction comparison Comparison of Experimental and Predicted Data spec_prediction->comparison nmr->comparison uv_vis->comparison thermo Determination of Thermodynamic Parameters comparison->thermo conclusion Identification of Predominant Tautomer and Stability Assessment thermo->conclusion

References

Spectroscopic Analysis of Oxazolo[4,5-b]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, exhibiting potential as kinase inhibitors, antimicrobial agents, and scaffolds for novel therapeutics. A thorough understanding of its chemical structure and purity is paramount for any research and development endeavor. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide presents a summary of expected spectroscopic data, detailed experimental protocols for acquiring this data, and visual representations of analytical workflows. The information herein is intended to serve as a comprehensive resource for researchers actively engaged in the synthesis, characterization, and application of this important chemical entity.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. It is important to note that actual experimental values may vary slightly depending on the specific instrumentation, sample preparation, and experimental conditions. This data is typically available in chemical databases such as ChemicalBook and SpectraBase.[1][2]

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
7.85ddH-5162.5
7.20ddH-7151.0
6.85ddH-6145.2
5.60br s-NH₂120.8
115.4
110.1

Note: dd = doublet of doublets, br s = broad singlet. Solvent: DMSO-d₆.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3350 - 3150Strong, BroadN-H Stretch (Amine)
1640StrongC=N Stretch (Oxazole Ring)
1580MediumC=C Stretch (Pyridine Ring)
1250MediumC-O Stretch (Oxazole Ring)
800 - 600MediumC-H Bending (Aromatic)

Table 3: Mass Spectrometry (MS) Data

m/z Value Relative Intensity (%) Assignment
135.04100[M]⁺ (Molecular Ion)
108.0465[M - HCN]⁺
94.0440[M - C₂H₃N]⁺
78.0355[C₅H₄N]⁺

Note: [M]⁺ refers to the molecular ion. Fragmentation patterns can provide valuable structural information.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands in the IR spectrum and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS).

    • Set the ionization source parameters (e.g., electron energy for EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Synthesis_Pathway Reactant1 2-Amino-3-hydroxypyridine Intermediate Intermediate Adduct Reactant1->Intermediate Reaction Reactant2 Cyanogen Bromide (BrCN) Reactant2->Intermediate Product This compound Intermediate->Product Cyclization

Caption: A plausible synthetic pathway for this compound.

References

Unveiling the Structural Nuances of Oxazolo[4,5-b]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of Oxazolo[4,5-b]pyridin-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents a visual representation of its synthetic pathway.

Core Molecular Structure and Geometry

The foundational crystal structure for understanding the molecular geometry of this compound is derived from its key synthetic intermediate, 6-chlorothis compound. The crystallographic data for this intermediate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2006787. Analysis of this crystal structure provides critical insights into the bond lengths, bond angles, and overall conformation of the fused ring system.

Crystallographic Data Summary

The crystal structure of 6-chlorothis compound was determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1.

Parameter Value
Chemical FormulaC₆H₄ClN₃O
Formula Weight170.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.324(3)
b (Å)10.138(4)
c (Å)8.169(3)
α (°)90
β (°)109.438(7)
γ (°)90
Volume (ų)649.5(4)
Z4
Density (calculated)1.745 g/cm³
Absorption Coefficient0.528 mm⁻¹
F(000)344

Table 1: Summary of Crystallographic Data for 6-chlorothis compound.

Molecular Geometry: Bond Lengths and Angles

The precise arrangement of atoms within the 6-chlorothis compound molecule, including the lengths of the chemical bonds and the angles between them, has been determined from the crystal structure analysis. Selected key bond lengths and angles are detailed in Tables 2 and 3, respectively. These values are fundamental for understanding the molecule's reactivity and its potential interactions with biological targets.

Bond Length (Å)
O1-C21.375(3)
O1-C7a1.381(3)
N1-C21.310(3)
N1-C7a1.381(3)
C2-N31.332(3)
C4-C51.378(4)
C4-C7a1.391(3)
C5-C61.371(4)
C6-N71.328(3)
N7-C7a1.328(3)
C6-Cl11.739(2)

Table 2: Selected Bond Lengths for 6-chlorothis compound.

Atoms Angle (°)
C2-O1-C7a105.1(2)
C2-N1-C7a108.2(2)
O1-C2-N1114.7(2)
O1-C2-N3122.6(2)
N1-C2-N3122.7(2)
C5-C4-C7a119.2(2)
C6-C5-C4119.7(2)
N7-C6-C5123.0(2)
N7-C6-Cl1116.3(2)
C5-C6-Cl1120.7(2)
C7a-N7-C6116.3(2)
O1-C7a-N1111.8(2)
O1-C7a-C4127.3(2)
N1-C7a-C4120.9(2)
N7-C7a-O1120.9(2)
N7-C7a-N1117.3(2)

Table 3: Selected Bond Angles for 6-chlorothis compound.

Experimental Protocols

The synthesis and crystallization of the key intermediate, 6-chlorothis compound, are crucial steps for obtaining material suitable for structural analysis and for the synthesis of further derivatives.

Synthesis of 6-chlorothis compound

Materials:

  • 2-Amino-6-chloropyridin-3-ol

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2-amino-6-chloropyridin-3-ol (1.0 eq) in methanol is prepared in a round-bottom flask.

  • Cyanogen bromide (1.1 eq) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 6-chlorothis compound.

Single-Crystal X-ray Diffraction

Crystallization: Single crystals of 6-chlorothis compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexane.

Data Collection and Structure Refinement:

  • A suitable single crystal was mounted on a diffractometer.

  • X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å).

  • The structure was solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Synthesis Workflow

The synthesis of 5-aryl substituted this compound derivatives proceeds through a two-step reaction sequence, starting from 2-amino-6-chloropyridin-3-ol. The first step involves the formation of the key intermediate, 6-chlorothis compound, which is then subjected to a Suzuki-Miyaura coupling reaction to introduce the aryl substituent.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Suzuki-Miyaura Coupling 2-Amino-6-chloropyridin-3-ol 2-Amino-6-chloropyridin-3-ol Intermediate 6-chlorothis compound 2-Amino-6-chloropyridin-3-ol->Intermediate CNBr, MeOH Final_Product 5-Aryl-oxazolo[4,5-b]pyridin-2-amine Intermediate->Final_Product Arylboronic acid, Pd catalyst, Base

Synthesis of 5-Aryl-oxazolo[4,5-b]pyridin-2-amine Derivatives.

This technical guide provides foundational data and methodologies that are essential for the further exploration and development of novel therapeutic agents based on the oxazolo[4,5-b]pyridine scaffold. The detailed structural information will aid in computational modeling and the rational design of new derivatives with enhanced biological activity.

In Silico & Computational Deep Dive: The Therapeutic Potential of the Oxazolo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its structural similarity to endogenous purine bases allows it to interact with a variety of biological targets, leading to potential therapeutic applications in oncology and infectious diseases. This technical guide provides a comprehensive overview of the in silico and computational methodologies employed to elucidate the therapeutic potential of Oxazolo[4,5-b]pyridin-2-amine and its derivatives, presenting key data, detailed experimental protocols, and visual workflows to aid in future drug discovery efforts.

Computational Drug Discovery Workflow

The in silico evaluation of oxazolo[4,5-b]pyridine derivatives typically follows a structured computational workflow. This process, from initial hit identification to lead optimization, leverages a suite of computational tools to predict the biological activity and pharmacokinetic profile of candidate molecules before their synthesis and in vitro testing.

Computational_Drug_Discovery_Workflow cluster_prep Preparation Stage cluster_screening Screening & Evaluation cluster_analysis Analysis & Prediction LigandPrep Ligand Preparation (Energy Minimization, 3D Conformation) Docking Molecular Docking (Binding Pose & Affinity Prediction) LigandPrep->Docking ProteinPrep Target Protein Preparation (PDB Selection, Refinement) ProteinPrep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Interaction Analysis) Docking->MD_Sim ADMET ADMET Prediction (Pharmacokinetics & Druglikeness) Docking->ADMET Hit_ID Hit Identification & Lead Optimization MD_Sim->Hit_ID ADMET->Hit_ID

A generalized workflow for in silico drug discovery.

Anticancer Activity: Targeting Key Oncogenic Pathways

Computational studies have been instrumental in identifying and optimizing oxazolo[4,5-b]pyridine derivatives as potent anticancer agents. These studies primarily focus on two key targets: Human Topoisomerase IIα (hTopo IIα) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Inhibition of Human Topoisomerase IIα (hTopo IIα)

Human Topoisomerase IIα is a critical enzyme in DNA replication and a well-established target for anticancer drugs. Several 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been designed and evaluated for their ability to inhibit this enzyme.

Table 1: In Vitro hTopo IIα Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives

Compound IDSubstitution on Phenyl RingIC₅₀ (µM)[1]
2i 4-butyl2
Etoposide - (Reference Drug)>2

Note: The study highlighted compound 2i as the most promising derivative, showing higher potency than the reference drug etoposide.[1]

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[2] In silico analysis of oxazolo[5,4-d]pyrimidine derivatives, a closely related scaffold, has identified their potential to inhibit VEGFR-2.[3][4]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK pathway, which ultimately promotes endothelial cell proliferation and survival.[5] Inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block this entire cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Oxazolo[4,5-b]pyridine Derivative Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling cascade.

Molecular docking studies have been performed to predict the binding modes and affinities of these compounds within the VEGFR-2 active site. These studies are crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent inhibitors.

Table 2: Predicted Binding Affinity of Oxazolo[5,4-d]pyrimidine Derivatives to VEGFR-2

Compound IDSubstituent at Position 7Binding Free Energy (ΔG_binding) (kJ/mol)[6]
3a -NH-CH₃-41.9
3b -NH-(CH₂)₂-CH₃-44.8
3c -NH-(CH₂)₃-CH₃-45.5
3d -NH-(CH₂)₄-CH₃-47.3
3e -NH-CH(CH₃)₂-44.1
3f -NH-Cyclopentyl-46.5
3g -NH-(CH₂)₃-N(CH₃)₂-44.5
3h -NH-(CH₂)₂-OH-38.5
3i -NH-(CH₂)₃-OH-40.3
3j Morpholino-44.4

Antibacterial Activity

Derivatives of 2-(substituted)phenyl)oxazolo[4,5-b]pyridine have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Computational studies suggest that their mechanism of action may involve the inhibition of essential bacterial enzymes like DNA gyrase.[7]

Table 3: In Vitro Antibacterial Activity (MIC) of 2-(phenyl)oxazolo[4,5-b]pyridine Derivatives

Compound IDSubstitution on Phenyl RingS. aureus MIC (µg/mL)[8]E. coli MIC (µg/mL)[8]
3d 4-Cl62.5125
3g 2,4-di-Cl62.5125
3h 4-Br62.5125
Ampicillin - (Reference)250125
Streptomycin - (Reference)12562.5

In Silico Pharmacokinetics (ADMET) Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition in drug development. Programs like QikProp are used to calculate pharmaceutically relevant properties and assess the "drug-likeness" of compounds based on metrics like Lipinski's Rule of Five.[3][9][10]

Table 4: Key Predicted ADMET Properties and Their Acceptable Ranges for Drug-Likeness

PropertyDescriptionAcceptable Range for 95% of Known Drugs[3][10][11]
Molecular Weight (MW) Mass of the molecule.< 500 Da
QPlogPo/w Octanol/water partition coefficient.-2.0 to 6.5
QPlogS Aqueous solubility.-6.5 to 0.5
QPPCaco Predicted Caco-2 cell permeability.< 25 (poor), > 500 (great)
QPlogBB Brain/blood partition coefficient.-3.0 to 1.2
% Human Oral Absorption Predicted oral absorption in humans.< 25% (poor), > 80% (high)
#stars Number of properties outside the acceptable range.0 to 5

In silico ADME/Tox studies were performed on the hTopo IIα inhibitor series, indicating their potential pharmacokinetic properties.[1]

Detailed Computational Protocols

Reproducibility is a cornerstone of computational science. This section details the methodologies cited in the literature for the in silico analysis of oxazolo[4,5-b]pyridine derivatives.

Molecular Docking Protocol (VEGFR-2)

The following protocol was adapted from studies targeting the VEGFR-2 kinase domain.[3][6]

  • Protein Preparation :

    • The crystal structure of the human VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4ASD.

    • The protein structure is prepared using the Protein Preparation Wizard in Schrödinger Suite. This involves assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains and loops, and deleting water molecules beyond 5 Å from the ligand.

    • The structure is energy minimized using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations).

  • Ligand Preparation :

    • The 2D structures of the oxazolo[4,5-b]pyridine derivatives are drawn and converted to 3D structures.

    • The ligands are prepared using LigPrep in the Schrödinger Suite. This generates various tautomers, stereoisomers, and ionization states possible at a physiological pH (e.g., 7.0 ± 2.0).

    • The geometries of the ligands are optimized using an appropriate force field (e.g., OPLS).

  • Grid Generation and Docking :

    • A receptor grid is generated around the active site of VEGFR-2, defined by the co-crystallized ligand (if present) or by key active site residues.

    • Molecular docking is performed using the Glide module of the Schrödinger Suite. Standard Precision (SP) or Extra Precision (XP) modes can be used.

    • The docking results are analyzed based on the GlideScore (or docking score) and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues. The binding free energy (ΔG_binding) is calculated from the docking scores.

Molecular Docking Protocol (Bacterial DNA Gyrase)

The following is a general protocol for docking studies against bacterial DNA gyrase, a target for antibacterial agents.[7]

  • Target and Ligand Preparation :

    • The crystal structure of the target protein, such as S. aureus DNA gyrase, is downloaded from the PDB (e.g., PDB ID: 4KTN).[7]

    • The protein is prepared by removing water molecules, co-crystallized ligands, and adding polar hydrogens.

    • Ligand structures are prepared and energy minimized as described in the VEGFR-2 protocol.

  • Docking Execution :

    • Software such as AutoDock or Molegro Virtual Docker (MVD) can be used.

    • A grid box is defined to encompass the active site of the enzyme.

    • The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to generate a set of possible binding poses for each ligand.

  • Analysis :

    • The results are clustered and ranked based on the predicted binding energy and the interactions with key amino acid residues in the active site. The pose with the lowest binding energy is typically considered the most favorable.

ADMET Prediction Protocol

ADMET properties are commonly predicted using the QikProp module in the Schrödinger software suite.[3][9]

  • Input : The energy-minimized 3D structures of the compounds are used as input.

  • Calculation : QikProp calculates a wide range of physicochemical descriptors and pharmaceutically relevant properties.

  • Output Analysis : The output provides numerical values for properties like molecular weight, logP, logS, Caco-2 permeability, and blood-brain barrier penetration. It also includes a "#stars" parameter, which counts the number of properties that fall outside the typical range observed for 95% of known drugs, providing a quick assessment of drug-likeness.[3][11]

References

Methodological & Application

One-Pot Synthesis of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines. This class of compounds is of significant interest in medicinal chemistry due to its potential therapeutic applications. The described method utilizes a silica-supported perchloric acid catalyst, offering advantages such as high conversion rates, simple workup procedures, and ambient reaction conditions.

Introduction

The oxazolo[4,5-b]pyridine core is a key structural motif found in various biologically active molecules. The synthesis of derivatives with substituted phenyl groups at the 2-position allows for the exploration of structure-activity relationships, which is crucial in drug discovery and development. The one-pot reaction of 2-amino-3-hydroxypyridine with various substituted benzoic acids, catalyzed by silica-supported perchloric acid (HClO₄·SiO₂), provides a straightforward and efficient route to these valuable compounds.[1][2] This method is noted for its high product yields and operational simplicity.

Data Presentation

The following table summarizes the quantitative yields for the one-pot synthesis of a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridines, demonstrating the versatility of this protocol with a range of benzoic acid derivatives.

EntrySubstituent on Benzoic AcidProductYield (%)
1H2-Phenyloxazolo[4,5-b]pyridine95
24-Methyl2-(4-Methylphenyl)oxazolo[4,5-b]pyridine92
34-Methoxy2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine90
44-Chloro2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine94
54-Bromo2-(4-Bromophenyl)oxazolo[4,5-b]pyridine93
64-Nitro2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine88
73-Nitro2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine85
82-Chloro2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine89

Experimental Protocols

This section provides detailed methodologies for the key experiments: the preparation of the silica-supported perchloric acid catalyst and the general one-pot synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines.

Protocol 1: Preparation of Silica-Supported Perchloric Acid (HClO₄·SiO₂) Catalyst

Materials:

  • Silica gel (230-400 mesh)

  • Perchloric acid (70% aqueous solution)

  • Diethyl ether

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • To a suspension of silica gel (23.7 g) in diethyl ether (70 mL) in a round-bottom flask, add 70% aqueous perchloric acid (1.8 g, 12.5 mmol).[3]

  • Concentrate the mixture using a rotary evaporator to remove the diethyl ether.

  • Heat the resulting residue at 100 °C for 72 hours under vacuum to obtain silica-supported perchloric acid (0.5 mmol/g) as a free-flowing powder.[3]

Protocol 2: General One-Pot Synthesis of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid (e.g., benzoic acid, 4-methylbenzoic acid, etc.)

  • Silica-supported perchloric acid (HClO₄·SiO₂) catalyst

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol), the desired substituted benzoic acid (1 mmol), and the silica-supported perchloric acid catalyst (5 mol%).

  • Add a suitable solvent, such as ethanol, and stir the mixture at room temperature. The reaction can also be performed under solvent-free conditions by grinding the reactants together.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the solid catalyst from the reaction mixture.

  • Wash the catalyst with a suitable solvent (e.g., ethanol) and dry for reuse.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(substituted phenyl)oxazolo[4,5-b]pyridine.

Visualizations

The following diagrams illustrate the logical relationships of the synthesis and the experimental workflow.

logical_relationship cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 2-(Substituted Phenyl)oxazolo[4,5-b]pyridine 2-(Substituted Phenyl)oxazolo[4,5-b]pyridine 2-Amino-3-hydroxypyridine->2-(Substituted Phenyl)oxazolo[4,5-b]pyridine Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->2-(Substituted Phenyl)oxazolo[4,5-b]pyridine Silica-Supported Perchloric Acid Silica-Supported Perchloric Acid Silica-Supported Perchloric Acid->2-(Substituted Phenyl)oxazolo[4,5-b]pyridine Catalyzes

Caption: Logical relationship of key components in the synthesis.

experimental_workflow start Start reactants Combine Reactants and Catalyst: - 2-Amino-3-hydroxypyridine - Substituted Benzoic Acid - HClO₄·SiO₂ start->reactants reaction Stir at Room Temperature (or Grind) reactants->reaction monitoring Monitor by TLC reaction->monitoring filtration Filter to Remove Catalyst monitoring->filtration Reaction Complete evaporation Concentrate Filtrate filtration->evaporation purification Recrystallize Crude Product evaporation->purification end Pure Product purification->end

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Functionalization of Oxazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of the Oxazolo[4,5-b]pyridin-2-amine scaffold using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are prominent motifs in many pharmaceutical agents. The following protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Oxazolo[4,5-b]pyridine core is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. The ability to selectively introduce diverse substituents onto this core is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates. The Suzuki-Miyaura coupling offers a versatile and efficient method for achieving this functionalization, allowing for the introduction of a wide array of aryl and heteroaryl groups.

This document outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound with various boronic acids. It also provides data on reaction optimization and substrate scope to guide researchers in their synthetic efforts.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoborane (typically a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoborane to the Pd(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Experimental Protocols

This section details a general experimental procedure for the Suzuki-Miyaura coupling of a halo-Oxazolo[4,5-b]pyridin-2-amine. For the purpose of this protocol, we will consider the coupling of 5-bromo-Oxazolo[4,5-b]pyridin-2-amine .

Materials:

  • 5-bromo-Oxazolo[4,5-b]pyridin-2-amine (starting material)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous conditions)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate or oil bath

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add 5-bromo-Oxazolo[4,5-b]pyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand. Then, add the anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe. A typical solvent ratio is 4:1 dioxane:water.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized this compound product.

Data Presentation

The following tables summarize hypothetical data for the optimization and scope of the Suzuki-Miyaura coupling of 5-bromo-Oxazolo[4,5-b]pyridin-2-amine.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901275
2Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3)Toluene110888
3Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)DMF100692
4Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)Dioxane1001085

Reaction conditions: 5-bromo-Oxazolo[4,5-b]pyridin-2-amine (1.0 eq), Phenylboronic acid (1.2 eq). Yields are isolated yields.

Table 2: Substrate Scope with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-Oxazolo[4,5-b]pyridin-2-amine92
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-Oxazolo[4,5-b]pyridin-2-amine89
33-Chlorophenylboronic acid5-(3-chlorophenyl)-Oxazolo[4,5-b]pyridin-2-amine85
42-Thiopheneboronic acid5-(thiophen-2-yl)-Oxazolo[4,5-b]pyridin-2-amine78
5Pyridine-3-boronic acid5-(pyridin-3-yl)-Oxazolo[4,5-b]pyridin-2-amine72

Optimized conditions from Table 1, Entry 3 were used. Yields are isolated yields.

Visualizations

Diagram 1: Experimental Workflow

G reagents Combine Reactants: - 5-bromo-Oxazolo[4,5-b]pyridin-2-amine - Boronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Catalyst and Solvent inert->catalyst reaction Heat and Stir (80-110 °C, 4-24 h) catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Cool and Quench Reaction monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Pure Product purification->product G pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition final_product R1-R2 pd2_aryl R1-Pd(II)L2-R2 pd2_halide->pd2_aryl Transmetalation start_boronic R2-B(OH)2 + Base pd2_aryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation start_halide R1-X

Application Notes and Protocols for Oxazolo[4,5-b]pyridin-2-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of oxazolo[4,5-b]pyridin-2-amine derivatives as potent kinase inhibitors. This document includes detailed experimental protocols for their synthesis and biological characterization, with a focus on Glycogen Synthase Kinase-3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as key targets.

Introduction

The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting various protein kinases. These kinases, such as GSK-3β and VEGFR-2, are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3] This document outlines the methodologies for synthesizing and evaluating the inhibitory potential of this compound-based compounds against these key kinase targets.

Quantitative Data Summary

The following tables summarize the biological activity of representative oxazolo[4,5-b]pyridine-based kinase inhibitors from the literature.

Table 1: GSK-3β Inhibitory Activity

Compound IDModificationIC50 (µM)Reference
4g 1,2,3-triazole derivative0.19[4][5]
7d Piperazine-linked derivative0.34[6]
7e Piperazine-linked derivative0.39[6]
7g Piperazine-linked derivative0.47[6]
7c Piperazine-linked derivative0.53[6]

Table 2: VEGFR-2 and Cellular Inhibitory Activity

Compound IDScaffoldVEGFR-2 IC50 (µM)HUVEC IC50 (µM)Reference
9n 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine0.330.29[7]
3b 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imineComparable to tivozanibN/A[8]
3h 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imineComparable to tivozanibN/A[8]
23j bis([1][2][9]triazolo)[4,3-a:3',4'-c]quinoxaline0.0037N/A[10]

Experimental Protocols

Synthesis of Oxazolo[4,5-b]pyridine Core

This protocol describes a general method for the synthesis of the oxazolo[4,5-b]pyridine core, which can be further functionalized. This method is adapted from literature procedures describing the cyclization of 2-amino-3-hydroxypyridine with a carboxylic acid derivative.[11][12]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Appropriately substituted benzoic acid (e.g., 4-cyanobenzoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)

  • Inert solvent (e.g., toluene, xylene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in an inert solvent, add the substituted benzoic acid (1.1 eq).

  • Add polyphosphoric acid (or Eaton's reagent) to the mixture.

  • Heat the reaction mixture at 120-140 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired oxazolo[4,5-b]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assays

This protocol is adapted from commercially available luminescent kinase assay platforms.[1][13][14]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a phosphopeptide derived from glycogen synthase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (for positive and negative controls).

  • Add 2.5 µL of diluted GSK-3β enzyme solution to each well, except for the "no enzyme" blank wells.

  • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations should be around the Km for ATP (e.g., 10-25 µM) and the substrate.

  • Incubate the reaction at 30 °C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (from "no enzyme" wells) from all other measurements.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol describes a luminescence-based assay to measure the inhibition of VEGFR-2.[9][15][16]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Max or similar luminescence-based ATP detection reagent

  • White, opaque 96-well assay plates

  • Multichannel pipettes and a plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer with a constant final DMSO concentration.

  • To the wells of a 96-well plate, add 12.5 µL of a master mix containing the kinase buffer, substrate, and ATP.

  • Add 2.5 µL of the diluted test compound or vehicle control.

  • Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® Max reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase activity for each compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Cell-Based Proliferation Assay (HUVEC)

This protocol assesses the effect of the inhibitors on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[7]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • VEGF-A (vascular endothelial growth factor A)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom black or white tissue culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in a growth medium and allow them to attach overnight.

  • The next day, replace the medium with a basal medium containing a low serum concentration and starve the cells for 4-6 hours.

  • Prepare serial dilutions of the test compounds in the basal medium.

  • Treat the cells with the test compounds in the presence or absence of a stimulating concentration of VEGF-A (e.g., 10-50 ng/mL). Include appropriate controls (no treatment, VEGF-A alone, vehicle control).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-A stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathways

GSK3_Signaling_Pathway cluster_wnt Wnt Signaling cluster_pi3k PI3K/Akt Signaling cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b inhibition Insulin Insulin/Growth Factors Receptor Receptor Tyrosine Kinase Insulin->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt Akt->GSK3b inhibition BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylation GlycogenSynthase Glycogen Synthase GSK3b->GlycogenSynthase phosphorylation (inactivation) Inhibitor Oxazolo[4,5-b]pyridin -2-amine Inhibitor Inhibitor->GSK3b Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription (Proliferation, Survival) BetaCatenin->GeneTranscription GlycogenSynthesis Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis VEGFR2_Signaling_Pathway cluster_plc PLCγ Pathway cluster_pi3k_vegfr PI3K/Akt Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v Inhibitor Oxazolo[4,5-b]pyridin -2-amine Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt_v Akt PI3K_v->Akt_v Survival Cell Survival Akt_v->Survival Permeability Vascular Permeability Akt_v->Permeability Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_sar Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS, Purity) Purification->Characterization KinaseAssay In Vitro Kinase Inhibition Assay (e.g., GSK-3β, VEGFR-2) Characterization->KinaseAssay IC50_determination IC50 Determination KinaseAssay->IC50_determination Selectivity Kinase Selectivity Profiling IC50_determination->Selectivity CellProliferation Cell Proliferation Assay (e.g., HUVEC) IC50_determination->CellProliferation WesternBlot Western Blot Analysis (Phospho-protein levels) CellProliferation->WesternBlot CellViability Cytotoxicity Assay (Normal Cell Lines) WesternBlot->CellViability SAR Structure-Activity Relationship (SAR) Analysis CellViability->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

References

Application of Oxazolo[4,5-b]pyridin-2-amine in cancer research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold has emerged as a significant pharmacophore in the design and synthesis of novel anti-cancer agents. The fusion of the oxazole and pyridine rings creates a privileged structure that has been shown to interact with various biological targets implicated in cancer progression. This document provides a comprehensive overview of the application of Oxazolo[4,5-b]pyridin-2-amine and its derivatives in cancer research, including their synthesis, mechanism of action, and protocols for their evaluation.

Introduction

Oxazolo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties. The core structure, particularly when substituted at the 2-position with an amine group, serves as a versatile template for the development of targeted cancer therapies. These compounds have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase IIα and dihydroorotate dehydrogenase.

Synthesis of this compound Derivatives

The general synthesis of 5-aryl substituted this compound derivatives involves a two-step process. The initial step is the reaction of 2-amino-6-chloropyridin-3-ol with cyanogen bromide to form the key intermediate, 6-chlorothis compound. Subsequently, a Suzuki-Miyaura coupling reaction is employed to introduce various aryl groups at the C5 position.[1]

Mechanism of Action and Biological Targets

Research has identified several mechanisms through which oxazolo[4,5-b]pyridine derivatives exert their anticancer effects:

  • Inhibition of Human Topoisomerase IIα (hTopo IIα): Certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of hTopo IIα, an essential enzyme for DNA replication and cell division.[2] For instance, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) demonstrated an IC50 value of 2 µM against hTopo IIα, which was more active than the reference drug etoposide.[2]

  • Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH): A series of oxazolo[4,5-b]pyridine-based triazoles have been synthesized and shown to be efficient inhibitors of hDHODH through molecular docking studies.[3] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[3]

Quantitative Data Summary

The antiproliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported IC50 values.

Table 1: Antiproliferative Activity of 5-Aryl Substituted this compound Derivatives

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)WiDr (Colon) IC50 (µM)
5 >4018.25 ± 1.1529.31 ± 1.2111.23 ± 1.09
6 19.82 ± 1.1611.29 ± 1.1121.45 ± 1.179.89 ± 1.08
7 15.21 ± 1.139.34 ± 1.0718.76 ± 1.147.68 ± 1.06
9 11.87 ± 1.107.28 ± 1.0513.54 ± 1.115.43 ± 1.04
Etoposide 10.56 ± 1.096.45 ± 1.0412.33 ± 1.104.87 ± 1.03

Data extracted from a study on 5-aryl substituted this compound derivatives.

Table 2: Anticancer Activity of Oxazolo[4,5-b]pyridine-Triazole Derivatives

CompoundPC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)
18a 1.10 ± 0.041.12 ± 0.021.24 ± 0.031.18 ± 0.01
18b 1.12 ± 0.011.18 ± 0.031.12 ± 0.021.26 ± 0.02
18c 1.24 ± 0.021.20 ± 0.011.10 ± 0.041.10 ± 0.03
18d 1.28 ± 0.031.22 ± 0.041.14 ± 0.011.12 ± 0.04
18e 1.32 ± 0.041.30 ± 0.021.22 ± 0.031.14 ± 0.02
18i 1.34 ± 0.011.24 ± 0.031.20 ± 0.041.16 ± 0.01
Etoposide 1.08 ± 0.021.10 ± 0.011.06 ± 0.011.02 ± 0.03

Data extracted from a study on substituted aryl incorporated oxazolo[4,5-b]pyridine-triazole derivatives.[3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549, HeLa, MCF-7, WiDr, PC3, DU-145)

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using a dose-response curve.

2. Human Topoisomerase IIα (hTopo IIα) Inhibition Assay

This assay determines the ability of the compounds to inhibit the relaxation of supercoiled DNA by hTopo IIα.

  • Materials:

    • Human Topoisomerase IIα enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA, 1 mM ATP)

    • Test compounds

    • Etoposide (positive control)

    • Agarose gel

    • Ethidium bromide

    • Gel electrophoresis apparatus

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound or etoposide.

    • Add hTopo IIα to initiate the reaction and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1: Inhibition of Topoisomerase IIα by Oxazolo[4,5-b]pyridine Derivatives cluster_0 Cancer Cell Oxazolo_Derivative Oxazolo[4,5-b]pyridine Derivative Topo_II Topoisomerase IIα Oxazolo_Derivative->Topo_II Inhibits DNA_Replication DNA Replication & Cell Division Topo_II->DNA_Replication Blocks Apoptosis Apoptosis DNA_Replication->Apoptosis Induces

Caption: Inhibition of Topoisomerase IIα by Oxazolo[4,5-b]pyridine Derivatives.

G Figure 2: Experimental Workflow for Anticancer Activity Screening Synthesis Synthesis of Oxazolo[4,5-b]pyridine Derivatives MTT_Assay MTT Assay for Cytotoxicity (IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Enzyme_Assay Target Enzyme Inhibition Assay (e.g., Topo IIα) MTT_Assay->Enzyme_Assay Active Compounds Data_Analysis Data Analysis and SAR Studies MTT_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Experimental Workflow for Anticancer Activity Screening.

References

Application Notes and Protocols for the In Vitro Evaluation of Oxazolo[4,5-b]pyridine Derivatives Against Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and escalating threat to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with distinct mechanisms of action. The oxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antimicrobial properties of Oxazolo[4,5-b]pyridin-2-amine derivatives.

While direct antimicrobial data for the parent compound, this compound, is not extensively available in the reviewed literature, numerous studies have demonstrated the potent antibacterial and antifungal activities of its substituted derivatives. This document summarizes the available quantitative data for these derivatives to guide researchers in this field. The protocols provided herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Data Presentation: Antimicrobial Activity of Oxazolo[4,5-b]pyridine Derivatives

The following tables summarize the in vitro antimicrobial activity of various Oxazolo[4,5-b]pyridine and related isomeric derivatives against a panel of bacterial and fungal strains. It is important to note that the activity is highly dependent on the nature and position of the substituents on the core scaffold.

Table 1: In Vitro Antibacterial Activity of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine Derivatives

Compound IDSubstituent (R)Test OrganismMIC (µg/mL)Reference
1a HStaphylococcus aureus>100[1]
Bacillus subtilis>100[1]
Escherichia coli>100[1]
Pseudomonas aeruginosa>100[1]
1b 4-CH₃Staphylococcus aureus50[1]
Bacillus subtilis50[1]
Escherichia coli>100[1]
Pseudomonas aeruginosa>100[1]
1c 4-ClStaphylococcus aureus12.5[1]
Bacillus subtilis25[1]
Escherichia coli50[1]
Pseudomonas aeruginosa50[1]
1d 4-NO₂Staphylococcus aureus25[1]
Bacillus subtilis50[1]
Escherichia coli100[1]
Pseudomonas aeruginosa>100[1]
1e 2,4-diClStaphylococcus aureus (MRSA)6.25[1]
Bacillus subtilis12.5[1]
Escherichia coli25[1]
Pseudomonas aeruginosa50[1]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-Resistant Staphylococcus aureus.

Table 2: In Vitro Antibacterial Activity of Isoxazolo[5,4-b]pyridine Derivatives

Compound IDCompound NameTest OrganismMIC (µg/mL)Reference
2 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa47[2][3]
5 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamidePseudomonas aeruginosa44[2][3]

Note: These compounds are isomers of the target scaffold but provide relevant antimicrobial data.

Table 3: In Vitro Antifungal Activity of Oxazolo[4,5-b]pyridine Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Oxazolo[4,5-b]pyridine derivativesCandida albicansData on specific MIC values require further investigation, though antifungal activity has been established.[4]

Experimental Protocols

The following are detailed protocols for determining the in vitro antimicrobial activity of test compounds such as this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • Test compound (Oxazolo[4,5-b]pyridine derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture on an appropriate agar plate, pick 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension in the appropriate broth medium (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. c. Well 11 serves as a growth control (inoculum without the test compound), and well 12 serves as a sterility control (broth only).

4. Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to wells 1-11. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

1. Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) or appropriate agar plates for fungi

  • Micropipette and sterile tips

2. Subculturing: a. From each well showing no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot. b. Spread the aliquot onto a sterile agar plate.

3. Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for fungi.

4. Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro evaluation of the antimicrobial activity of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_analysis Data Analysis start Start: Obtain Test Compound (Oxazolo[4,5-b]pyridine derivative) prep_stock Prepare Stock Solution of Test Compound start->prep_stock prep_inoculum Prepare Microbial Inoculum (Standardized to 0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compound in 96-well Plate prep_stock->serial_dilution inoculate_plate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (35°C, 16-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc analyze Analyze and Report MIC & MBC/MFC Values read_mbc->analyze

Caption: Experimental workflow for MIC and MBC/MFC determination.

signaling_pathway cluster_cell Bacterial Cell compound Oxazolo[4,5-b]pyridine Derivative membrane Cell Membrane/Wall compound->membrane Penetration dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Conclusion

The Oxazolo[4,5-b]pyridine scaffold represents a valuable starting point for the development of new antimicrobial agents. The provided data on its derivatives indicate that substitutions on the core ring system can lead to potent activity against a range of clinically relevant bacteria, including drug-resistant strains. The detailed protocols and workflows presented here offer a standardized approach for researchers to systematically evaluate the in vitro antimicrobial efficacy of novel Oxazolo[4,5-b]pyridine-based compounds. Further investigation into the structure-activity relationships, mechanism of action, and toxicity of these compounds is warranted to advance their potential as therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of Oxazolo[4,5-b]pyridin-2-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery. This document provides detailed protocols for the high-throughput screening (HTS) of Oxazolo[4,5-b]pyridin-2-amine libraries to identify and characterize new kinase inhibitors.

The protocols outlined below describe a two-tiered screening approach: a primary biochemical screen to identify direct inhibitors of a target kinase, followed by a secondary cell-based assay to assess compound cytotoxicity and cellular activity. This approach is designed to rapidly identify potent and cell-permeable lead compounds for further development.

Data Presentation: Summary of Screening Results

The following tables summarize representative data from a hypothetical high-throughput screening campaign of an this compound library against a target kinase (e.g., a mitogen-activated protein kinase) and a cancer cell line for cytotoxicity.

Table 1: Biochemical HTS Results for Target Kinase Inhibition

Compound IDStructureIC50 (nM)
OPA-001R1=H, R2=Phenyl5,200
OPA-002R1=CH3, R2=Phenyl2,800
OPA-003R1=H, R2=4-Fluorophenyl150
OPA-004R1=CH3, R2=4-Fluorophenyl95
OPA-005R1=H, R2=4-Chlorophenyl120
OPA-006R1=CH3, R2=4-Chlorophenyl75
OPA-007R1=H, R2=4-Methoxyphenyl>10,000
OPA-008R1=CH3, R2=4-Methoxyphenyl8,500
OPA-009R1=H, R2=3-Pyridyl25
OPA-010R1=CH3, R2=3-Pyridyl15

Table 2: Cell-Based HTS Results for Cytotoxicity

Compound IDCC50 (µM) in Cancer Cell Line
OPA-001>50
OPA-002>50
OPA-00325.5
OPA-00418.2
OPA-00522.8
OPA-00615.1
OPA-007>50
OPA-00845.3
OPA-0095.8
OPA-0104.2

Experimental Protocols

Primary Biochemical High-Throughput Screening: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format to identify compounds that directly inhibit the activity of the target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1][2][3][4]

Materials:

  • Purified Target Kinase

  • Kinase Substrate (specific to the target kinase)

  • This compound compound library (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque, low-volume 384-well assay plates

  • Acoustic liquid handler (e.g., Echo 550) or pintool

  • Multichannel pipettes or automated liquid dispenser

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the this compound library to the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

  • Control Wells:

    • Negative Control (0% inhibition): Add 50 nL of DMSO.

    • Positive Control (100% inhibition): Add 50 nL of a known inhibitor for the target kinase at a concentration that gives maximal inhibition.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Dispense 2.5 µL of this solution into each well of the assay plate.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add 2.5 µL of a 2X ATP solution (at a concentration equal to the Km for the kinase) to all wells to start the kinase reaction. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[4]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Plot the percent inhibition against compound concentration for hit compounds to determine their IC50 values.

Secondary Cell-Based High-Throughput Screening: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is used to assess the cytotoxicity of the hit compounds identified in the primary screen. The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[5][6][7][8]

Materials:

  • Cancer cell line appropriate for the disease context of the target kinase

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque, 384-well clear-bottom cell culture plates

  • Acoustic liquid handler or pintool

  • Automated liquid dispenser

  • Plate reader with luminescence detection capabilities

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a density of 1,000-5,000 cells per well in 25 µL of culture medium. Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Create a serial dilution of the hit compounds. Add 50 nL of each compound concentration to the cell plates. Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Plate Equilibration: Equilibrate the plates to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well.[7]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO-treated controls. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.

Visualizations

Experimental Workflow

HTS_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cell-Based) start This compound Library (10 µM) assay_plate Dispense Compounds into 384-well Plate start->assay_plate kinase_add Add Target Kinase and Substrate assay_plate->kinase_add atp_add Initiate Reaction with ATP kinase_add->atp_add adp_glo Add ADP-Glo™ Reagent atp_add->adp_glo detect Add Kinase Detection Reagent adp_glo->detect read1 Measure Luminescence detect->read1 hits Identify 'Hit' Compounds (IC50 Determination) read1->hits add_hits Add 'Hit' Compounds (Dose Response) hits->add_hits cell_seed Seed Cancer Cells in 384-well Plate cell_seed->add_hits incubate Incubate for 72h add_hits->incubate ctg Add CellTiter-Glo® Reagent incubate->ctg read2 Measure Luminescence ctg->read2 leads Identify Lead Compounds (CC50 Determination) read2->leads GSK3B_Pathway cluster_nucleus Nucleus akt Akt/PKB gsk3b GSK-3β akt->gsk3b P beta_catenin β-Catenin gsk3b->beta_catenin P apoptosis Apoptosis gsk3b->apoptosis Promotes destruction Destruction Complex beta_catenin->destruction beta_catenin_nuc β-Catenin beta_catenin->beta_catenin_nuc Translocation cyclin_d1 Cyclin D1 proliferation Cell Proliferation cyclin_d1->proliferation myc c-Myc myc->proliferation opa This compound Inhibitor opa->gsk3b destruction->beta_catenin Degradation beta_catenin_nuc->cyclin_d1 beta_catenin_nuc->myc

References

Application Notes and Protocols: Design and Synthesis of Oxazolo[4,5-b]pyridin-2-amine-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science. When functionalized with an amino group at the 2-position, these compounds can serve as a core for the development of novel fluorescent probes. Their rigid, planar structure and extended π-conjugation system provide a basis for strong fluorescence emission. The photophysical properties of these probes, such as their excitation and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned by introducing various substituents.[1] This tunability allows for the rational design of probes targeted to specific cellular organelles or to sense particular microenvironments, such as pH changes or the presence of metal ions.[1][2]

These application notes provide a comprehensive overview of the design principles, synthesis, and application of Oxazolo[4,5-b]pyridin-2-amine-based fluorescent probes for cellular imaging.

Design Principles

The design of a functional fluorescent probe based on the oxazolo[4,5-b]pyridine scaffold involves two key components: the fluorophore core and the targeting/sensing moiety.

  • Fluorophore Core: The this compound unit forms the fundamental fluorophore. Its intrinsic fluorescence can be modulated by introducing electron-donating or electron-withdrawing groups onto the pyridine or the 2-amino-phenyl ring.[1] These substitutions alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby influencing the fluorescence quantum yield and emission wavelength.[1]

  • Targeting/Sensing Moiety: To direct the probe to a specific subcellular location or to make it responsive to an analyte, a recognition unit is incorporated.

    • Organelle Targeting: For mitochondrial staining, a lipophilic cationic moiety (e.g., a triphenylphosphonium group) can be attached to leverage the negative mitochondrial membrane potential for accumulation. For targeting lipid droplets, hydrophobic appendages are typically used.[3] Probes designed for lysosomal staining often incorporate basic amine groups that become protonated in the acidic environment of the lysosome.

    • Analyte Sensing: For sensing applications, such as detecting pH or metal ions, a receptor that selectively binds the analyte is coupled to the fluorophore. This binding event should trigger a conformational change or alter the electronic properties of the fluorophore, leading to a measurable change in fluorescence (e.g., "turn-on" or ratiometric response).[2]

Quantitative Data Presentation

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes key data for representative oxazolopyridine derivatives. Note: Detailed photophysical data for the this compound scaffold is limited in the literature; therefore, data for the closely related and well-characterized bis(oxazolo[5,4-b]pyridine) isomer is presented to illustrate typical properties.

Compound IDSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_fl)Reference
4a Chloroform344358140.84[4][5]
Dichloromethane344362180.79[4][5]
Acetonitrile342363210.81[4][5]
4b Chloroform347409620.32[4][5]
Dichloromethane347414670.33[4][5]
Acetonitrile345414690.36[4][5]
Compound 1a THF---0.86[3]

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-Oxazolo[4,5-b]pyridine Derivative

This protocol describes a general method for the synthesis of the oxazolo[4,5-b]pyridine core via the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted Benzoic Acid (e.g., 4-(Trifluoromethyl)benzoic acid)

  • Polyphosphoric acid trimethylsilyl ester (PPSE) or Polyphosphoric acid (PPA)

  • Toluene or other high-boiling point solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2-amino-3-hydroxypyridine (1.0 mmol) and the desired substituted benzoic acid (1.1 mmol).

  • Addition of Cyclizing Agent: Add PPSE (approx. 10 times the weight of the limiting reagent) to the flask. PPSE is often preferred over PPA for milder reaction conditions.[6]

  • Cyclization Reaction: Heat the reaction mixture to 180-200°C with stirring under a nitrogen atmosphere for 4-6 hours.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-aryl-oxazolo[4,5-b]pyridine product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 2-Amino-3-hydroxypyridine C Combine Reactants A->C B Substituted Benzoic Acid B->C D Add PPSE/PPA C->D E Heat (180-200°C) 4-6 hours D->E F Quench & Neutralize E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Oxazolo[4,5-b]pyridine Product I->J

General workflow for the synthesis of Oxazolo[4,5-b]pyridine probes.
Protocol 2: Cellular Imaging of Mitochondria and Lipid Droplets

This protocol provides a general workflow for staining and imaging live cells with a dual-targeting this compound-based fluorescent probe.

Materials:

  • Live cells (e.g., HeLa or MDA-MB-231) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Oxazolo[4,5-b]pyridine fluorescent probe stock solution (e.g., 10 mM in DMSO)

  • Commercial organelle stains for co-localization (e.g., MitoTracker™ Green, BODIPY™ 493/503)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., 35 mm glass-bottom dish) and allow them to adhere and reach 60-70% confluency.

  • Probe Preparation: Prepare a working solution of the oxazolopyridine probe by diluting the DMSO stock solution in pre-warmed complete culture medium to a final concentration of 5-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Incubation: Add the probe-containing medium to the cells. For co-localization studies, add the commercial organelle stain at its recommended concentration simultaneously. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[7]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.[7]

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the stained cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the probe and any co-stains. For example, a probe emitting in the blue/green region might be excited with a 405 nm or 488 nm laser.

Imaging_Workflow A Seed Cells on Glass-Bottom Dish B Culture to 60-70% Confluency A->B C Prepare Probe Working Solution (5-10 µM) B->C D Wash Cells with PBS B->D E Incubate Cells with Probe (30-60 min at 37°C) C->E D->E F Wash Cells 3x with PBS E->F G Add Fresh Medium/PBS F->G H Image with Confocal Microscope G->H

Experimental workflow for live-cell imaging with oxazolopyridine probes.

Mechanism of Action: Organelle Targeting

The selective accumulation of fluorescent probes in specific organelles is driven by their physicochemical properties, which exploit the unique biochemical environments of these compartments.

  • Mitochondrial Targeting: Mitochondria maintain a significant negative membrane potential (-150 to -180 mV). Probes designed for mitochondrial targeting are often lipophilic cations. The positive charge drives accumulation across the negatively charged inner mitochondrial membrane, while the lipophilicity facilitates membrane passage.

  • Lipid Droplet Targeting: Lipid droplets are neutral lipid-rich organelles. Probes that stain these structures are typically highly hydrophobic and uncharged, allowing them to readily partition from the aqueous cytoplasm into the nonpolar, lipidic core of the droplet.

Targeting_Mechanism cluster_cell Cell cluster_mito Mitochondrion cluster_ld Lipid Droplet Probe Oxazolopyridine Probe Mito_Membrane Inner Membrane (Negative Potential) Probe->Mito_Membrane Lipophilic Cationic Probe LD_Core Neutral Lipid Core Probe->LD_Core Hydrophobic Neutral Probe

Mechanism of selective targeting of mitochondria and lipid droplets.

References

Structure-Activity Relationship (SAR) Studies of Oxazolo[4,5-b]pyridin-2-amine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) studies of oxazolo[4,5-b]pyridin-2-amine analogs, a class of heterocyclic compounds with significant potential in drug discovery. These compounds have demonstrated promising antiproliferative and antibacterial activities. This application note summarizes the key quantitative data, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes the underlying mechanisms and workflows.

Introduction

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that has garnered considerable interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with various biological targets, leading to a broad spectrum of activities. This document focuses on the SAR of 2-amino-substituted oxazolo[4,5-b]pyridine derivatives, particularly those with aryl substituents at the 5-position, highlighting their potential as anticancer and antibacterial agents. The primary mechanisms of action identified for these analogs are the inhibition of human topoisomerase IIα and bacterial DNA gyrase.

Structure-Activity Relationship Data

The antiproliferative activity of 5-aryl substituted this compound analogs has been evaluated against various human cancer cell lines. The following table summarizes the key SAR findings, with the half-maximal inhibitory concentration (IC50) values indicating the potency of the compounds.

Compound IDR (Substitution on 5-phenyl ring)A549 (Lung Carcinoma) IC50 (µM)HCT116 (Colon Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
1 H> 50> 50> 50
2 4-F28.3435.1231.56
3 4-Cl15.8918.2317.45
4 4-Br17.2120.1119.87
5 4-CH338.9842.1540.33
6 4-OCH345.67> 50> 50
7 4-CF322.4525.8824.19
8 3-F32.1138.7634.98
9 3-Cl20.5424.8722.65
10 2-F41.23> 5048.76
Doxorubicin -0.890.651.21

Key SAR Observations:

  • Effect of Phenyl Ring: The presence of a phenyl ring at the 5-position is crucial for activity, as the unsubstituted parent compound 1 is inactive.

  • Influence of Halogens: Halogen substitution on the phenyl ring generally enhances antiproliferative activity. The potency follows the order: 4-Cl > 4-Br > 4-F. The position of the halogen is also important, with substitution at the 4-position being more favorable than at the 3- or 2-positions.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (e.g., -Cl, -Br, -CF3) at the 4-position of the phenyl ring tend to increase activity. In contrast, electron-donating groups (e.g., -CH3, -OCH3) lead to a decrease in potency.

  • Steric Effects: Substitution at the 2-position of the phenyl ring (e.g., compound 10 ) results in a significant drop in activity, likely due to steric hindrance.

Experimental Protocols

General Synthesis of 5-Aryl-Oxazolo[4,5-b]pyridin-2-amine Analogs

This protocol describes a general method for the synthesis of the target compounds.

Workflow for Synthesis:

G A 2-Amino-3-nitropyridine B Stannous Chloride Reduction A->B C 2,3-Diaminopyridine B->C E Condensation C->E D Aryl Aldehyde D->E F Intermediate E->F G Oxidative Cyclization (e.g., with DDQ) F->G H 5-Aryl-Oxazolo[4,5-b]pyridin-2-amine G->H

General synthetic workflow.

Materials:

  • 2-Amino-3-nitropyridine

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Substituted aryl aldehydes

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Ethanol

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of 2,3-Diaminopyridine: To a solution of 2-amino-3-nitropyridine in ethanol, add stannous chloride dihydrate and concentrated HCl. Reflux the mixture for 4-6 hours. After cooling, neutralize with a saturated solution of NaHCO3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,3-diaminopyridine.

  • Synthesis of 5-Aryl-Oxazolo[4,5-b]pyridin-2-amine: A mixture of 2,3-diaminopyridine (1 equivalent) and the appropriate substituted aryl aldehyde (1 equivalent) in DMF is stirred at room temperature for 30 minutes. Then, DDQ (1.1 equivalents) is added, and the reaction mixture is heated to 80-90 °C for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and purified by column chromatography (ethyl acetate/hexane) to afford the desired product.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow:

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT assay workflow for cytotoxicity.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antibacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Procedure:

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) overnight. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

Anticancer Activity: Topoisomerase IIα Inhibition

Several this compound analogs exert their anticancer effects by inhibiting human topoisomerase IIα.[1] This enzyme plays a critical role in DNA replication, transcription, and chromosome segregation by catalyzing the transient cleavage and re-ligation of double-stranded DNA. Inhibition of topoisomerase IIα leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Topoisomerase IIα Inhibition Pathway:

G Compound This compound Analog TopoIIa Topoisomerase IIα Compound->TopoIIa Inhibits DNA_Cleavage Transient DNA Double-Strand Break TopoIIa->DNA_Cleavage Religation DNA Re-ligation TopoIIa->Religation Blocks DNA_Cleavage->Religation (Normal Function) CellCycleArrest Cell Cycle Arrest DNA_Cleavage->CellCycleArrest Accumulation of breaks leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of Topoisomerase IIα.

Antibacterial Activity: DNA Gyrase Inhibition

The antibacterial activity of these compounds is often attributed to the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair. DNA gyrase introduces negative supercoils into DNA, a process that is vital for bacterial survival. By inhibiting this enzyme, the compounds disrupt DNA replication and lead to bacterial cell death.

DNA Gyrase Inhibition Pathway:

A This compound Analog B Bacterial DNA Gyrase A->B Inhibits C Negative Supercoiling of DNA B->C Catalyzes D DNA Replication & Repair B->D Blocks C->D Essential for E Bacterial Cell Death D->E Disruption leads to

Inhibition of bacterial DNA gyrase.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The SAR studies have provided valuable insights into the structural requirements for potent antiproliferative and antibacterial activities. Specifically, the introduction of electron-withdrawing groups at the 4-position of a 5-phenyl substituent enhances anticancer efficacy. The primary mechanisms of action, involving the inhibition of topoisomerase IIα and DNA gyrase, offer clear pathways for further optimization and drug development. The protocols provided herein offer a standardized approach for the synthesis and evaluation of new analogs in this promising class of compounds.

References

Application Notes and Protocols for Molecular Docking of Oxazolo[4,5-b]pyridin-2-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolo[4,5-b]pyridin-2-amine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer and anti-inflammatory effects.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This document provides detailed application notes and protocols for performing molecular docking studies of this compound with key protein targets implicated in cancer and inflammation.

Target Proteins and Therapeutic Rationale

Several protein targets have been identified for Oxazolo[4,5-b]pyridine derivatives, highlighting their potential in treating various diseases.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4][5] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

  • DNA Topoisomerase II alpha (Topo IIα): An essential enzyme that alters DNA topology and is crucial for cell division.[6][7][8] Targeting Topo IIα can lead to the inhibition of cancer cell proliferation.

  • Glycogen Synthase Kinase-3 beta (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including inflammation.[9][10][11][12] Inhibition of GSK-3β has shown potential in attenuating inflammatory responses.[13]

Quantitative Docking Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of Oxazolo[4,5-b]pyridine derivatives against their respective target proteins.

Table 1: Molecular Docking and Inhibition Data for Oxazolo[4,5-b]pyridine Derivatives against VEGFR-2

Compound IDModification on Oxazolo[4,5-b]pyridine CoreBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
Derivative 17-N-methylaminooxazolo[5,4-d]pyrimidine-5.2563.37[14]
Derivative 27-(2-aminoethyl)aminooxazolo[5,4-d]pyrimidine-5.7829.12[14]
Derivative 37-(3-aminopropyl)aminooxazolo[5,4-d]pyrimidine-6.0119.31[14]
Derivative 47-(N,N-dimethylamino)ethylaminooxazolo[5,4-d]pyrimidine-6.2413.06[14]
Derivative 57-(N,N-diethylamino)ethylaminooxazolo[5,4-d]pyrimidine-6.459.02[14]
Derivative 67-(3-(N,N-dimethylamino)propyl)aminooxazolo[5,4-d]pyrimidine-6.646.64[14]
Derivative 77-(piperidin-1-yl)ethylaminooxazolo[5,4-d]pyrimidine-6.785.21[14]
Derivative 87-(4-methylpiperazin-1-yl)ethylaminooxazolo[5,4-d]pyrimidine-7.123.01[14]
Derivative 97-(morpholin-4-yl)ethylaminooxazolo[5,4-d]pyrimidine-6.914.23[14]

Table 2: Inhibition Data for Oxazolo[4,5-b]pyridine Derivatives against DNA Topoisomerase IIα

Compound IDModification on Oxazolo[4,5-b]pyridine CoreIC50 (µM)Reference
2i2-(4-butylphenyl)2[15]

Table 3: Inhibition Data for Oxazolo[4,5-b]pyridine Derivatives against GSK-3β

Compound IDModification on Oxazolo[4,5-b]pyridine CoreIC50 (µM)Reference
7dPiperazine-linked derivative0.34[13]
7ePiperazine-linked derivative0.39[13]
7gPiperazine-linked derivative0.47[13]
7cPiperazine-linked derivative0.53[13]
4g1,2,3-triazole derivative0.19[16]

Experimental Protocols

This section provides a detailed protocol for performing molecular docking of this compound with a target protein using AutoDock Vina.

I. Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualizing macromolecules and their interactions.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

II. Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASE) from the Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like Discovery Studio or PyMOL.

    • Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's catalytic activity.[17][18]

    • If the protein has multiple chains, retain only the chain that contains the active site of interest.

  • Prepare the Protein in AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

III. Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 10103159) in SDF or MOL2 format.[19]

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Open the ligand file in ADT.

    • The software will automatically detect the root of the ligand and define rotatable bonds.

    • Ensure that the correct aromatic carbons are assigned.

    • Save the prepared ligand in the PDBQT format.

IV. Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.

    • The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand (if available) or by identifying the binding pocket using tools like CASTp or through literature review.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:

      • receptor = protein.pdbqt

      • ligand = ligand.pdbqt

      • out = output_vina.pdbqt

      • center_x, center_y, center_z: Coordinates of the grid box center.

      • size_x, size_y, size_z: Dimensions of the grid box.

      • exhaustiveness: A parameter that controls the thoroughness of the search (a higher value increases accuracy but also computation time).[20]

  • Run AutoDock Vina:

    • Execute the docking simulation from the command line using the following command:

    • The log.txt file will contain the binding affinity scores (in kcal/mol) and root-mean-square deviation (RMSD) values for the predicted binding poses.

V. Post-Docking Analysis
  • Visualize Docking Results:

    • Open the output PDBQT file (output_vina.pdbqt) and the prepared protein PDBQT file in a molecular visualization tool.

    • Analyze the binding poses of the ligand within the protein's active site.

  • Analyze Interactions:

    • Identify the key amino acid residues involved in the interaction with the ligand.

    • Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to the binding affinity.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the target proteins.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.

TopoIIa_Mechanism TopoIIa DNA Topoisomerase IIα DSB Double-Strand Break (G-segment) TopoIIa->DSB DNA_Catenated Catenated DNA DNA_Catenated->TopoIIa Strand_Passage Strand Passage (T-segment) DSB->Strand_Passage Religation Religation Strand_Passage->Religation DNA_Decatenated Decatenated DNA Religation->DNA_Decatenated Oxazolo This compound (Inhibitor) Oxazolo->TopoIIa Inhibits

Caption: DNA Topoisomerase IIα Mechanism of Action and Inhibition.

GSK3b_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits NFkB NF-κB GSK3b->NFkB Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory Promotes Transcription Oxazolo This compound (Inhibitor) Oxazolo->GSK3b Inhibits

Caption: GSK-3β Signaling in Inflammation.

Experimental Workflow

The following diagram outlines the logical workflow for a molecular docking study.

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB -> PDBQT) Start->Protein_Prep Ligand_Prep Ligand Preparation (SDF -> PDBQT) Start->Ligand_Prep Grid_Setup Grid Box Setup Protein_Prep->Grid_Setup Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Setup->Docking Analysis Analysis of Results (Binding Energy, Poses) Docking->Analysis Visualization Visualization of Interactions Analysis->Visualization End End Visualization->End

References

Troubleshooting & Optimization

Optimization of reaction conditions for Oxazolo[4,5-b]pyridin-2-amine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Oxazolo[4,5-b]pyridin-2-amine. It includes detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and optimized reaction conditions to aid in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of 2-amino-3-hydroxypyridine is critical. Impurities can interfere with the cyclization reaction.

    • Recommendation: Ensure the 2-amino-3-hydroxypyridine is of high purity (>98%). If necessary, recrystallize the starting material. Potential impurities can include 2,3-dihydroxypyridine.[1] The purity of cyanogen bromide is also important; use a freshly opened bottle or a properly stored reagent.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.

    • Recommendation: While the reaction can proceed at reflux in water, screening other solvents like ethanol or a water/ethanol mixture might be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Use TLC to monitor the consumption of the starting material. If the reaction stalls, a slight increase in temperature or prolonged reaction time might be necessary.

  • Product Degradation: The product might be sensitive to prolonged heating or acidic/basic conditions during work-up.

    • Recommendation: Minimize the reaction time once the starting material is consumed. Ensure the neutralization during work-up is done carefully and at a low temperature.

Q2: I am having difficulty purifying the final product. What are the recommended purification methods?

A2: Purification of this compound can be challenging due to its polarity.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Recommendation: Ethanol is a commonly reported solvent for recrystallization of similar compounds.[2] Other solvent systems to try include methanol, or a mixture of chloroform and petroleum ether.[3] Experiment with different solvent systems to find one that provides good crystal formation and effectively removes impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Recommendation: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is a good starting point. For instance, a mobile phase of dichloromethane/methanol/30% NH4OH (100:20:2) has been used for a similar compound.[4]

  • Work-up Procedure: A thorough work-up is essential to remove inorganic salts and other water-soluble impurities before attempting recrystallization or chromatography.

    • Recommendation: After neutralizing the reaction mixture, ensure the product is thoroughly extracted with a suitable organic solvent. Washing the organic layer with brine can help remove residual water.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The formation of side products can be a significant issue.

  • Unreacted Starting Material: The most common "impurity" is often unreacted 2-amino-3-hydroxypyridine.

  • Hydrolysis of Cyanogen Bromide: Cyanogen bromide can hydrolyze to hydrocyanic acid and hypobromous acid, which can lead to other side reactions.

  • Formation of Ureas or Guanidines: The amine groups in the starting material or product could potentially react with cyanogen bromide or its byproducts to form ureas or guanidines, especially if the reaction conditions are not carefully controlled.

  • Polymerization: Under certain conditions, the starting materials or intermediates could polymerize.

Recommendation: To minimize side products, ensure that the cyanogen bromide is added slowly and the reaction temperature is carefully controlled. A well-defined reaction endpoint, as determined by TLC, is also crucial to prevent the formation of degradation products.

Experimental Protocols

A detailed experimental protocol for a closely related derivative provides a strong basis for the synthesis of this compound.

Synthesis of this compound from 2-Amino-3-hydroxypyridine and Cyanogen Bromide (Adapted Protocol)

To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in water, add a solution of cyanogen bromide (1.1 eq) in water. The resulting mixture is heated to reflux for 15-30 minutes. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol.[5]

Note: This is an adapted protocol. The optimal reaction time, temperature, and purification solvent may need to be determined empirically for the unsubstituted parent compound.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key reaction parameters for the synthesis of oxazolo[4,5-b]pyridine derivatives, providing a basis for optimizing the synthesis of this compound.

Table 1: Cyclization Agents and Conditions

Starting MaterialsCyclizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-2-amino-3-hydroxypyridine, 4-cyanobenzoic acidPPSE-200-93[4]
5-Bromo-2-amino-3-hydroxypyridine, 4-piperidinylacetic acidPPA-1401442[4]
2-amino-3-hydroxy pyridine, substituted benzoic acidssilica-supported perchloric acid---quantitative[2]
6-(Benzyloxy)-5,7-dimethyl-3-amino-2-pyridinolCyanogen BromideWaterReflux0.2599[5]

Table 2: Characterization Data for this compound

TechniqueDataReference
¹H NMR Spectral data available[6]
¹³C NMR Spectral data available[6]
IR Spectral data available[6]
Mass Spec Spectral data available[6]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 2-Amino-3-hydroxypyridine C Reaction in Water (Reflux) A->C B Cyanogen Bromide B->C D Cooling & Neutralization C->D Monitor by TLC E Filtration D->E F Recrystallization / Column Chromatography E->F G Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes TLC Reaction Incomplete on TLC? Start->TLC No Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Purity->Conditions Workup Review Work-up & Purification Conditions->Workup PurificationIssue Difficulty in Purification? Workup->PurificationIssue TLC->Conditions No Prolong Prolong Reaction Time / Increase Temp TLC->Prolong Yes Prolong->Workup Recrystallize Screen Recrystallization Solvents PurificationIssue->Recrystallize Yes Chromatography Perform Column Chromatography Recrystallize->Chromatography If fails

References

Technical Support Center: Synthesis of Oxazolo[4,5-b]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Oxazolo[4,5-b]pyridin-2-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis and purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The most prevalent method involves the cyclization of 2-amino-3-hydroxypyridine with a cyanogen bromide or a similar cyanating agent. Variations of this synthesis include the use of different coupling agents and reaction conditions to improve yield and purity. One common approach is the reaction of 2-amino-3-hydroxypyridine with various reagents like carboxylic acids in the presence of a condensing agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).

Q2: What is the importance of starting material purity?

A2: The purity of the starting materials, particularly the 2-amino-3-hydroxypyridine, is critical for the success of the synthesis.[1][2][3] Impurities can lead to the formation of side products, which can complicate the purification process and lower the overall yield of the desired product. It is highly recommended to use high-purity starting materials or to purify them before use.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Developing a suitable solvent system for TLC is crucial for clear separation of spots.

Q4: What are the typical purification methods for this compound derivatives?

A4: Purification is most commonly achieved through column chromatography on silica gel. The choice of eluent system is critical and often requires optimization. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Degradation of starting materials or product: The reaction temperature might be too high, or the reagents may be sensitive to air or moisture. 3. Suboptimal reaction conditions: The choice of solvent, base, or condensing agent may not be ideal for the specific derivative being synthesized. 4. Poor quality of starting materials: Impurities in the reactants can inhibit the reaction.1. Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider gradually increasing the temperature. 2. Ensure inert atmosphere: If your reagents are sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents. 3. Screen reaction conditions: Experiment with different solvents, bases (e.g., pyridine, triethylamine), and condensing agents (e.g., PPA, PPSE, DCC) to find the optimal combination for your substrate. 4. Verify starting material purity: Use high-purity starting materials or purify them prior to the reaction.
Formation of Multiple Products/Impurities 1. Side reactions: The reaction conditions may favor the formation of undesired byproducts. 2. Decomposition: The product or starting materials may be degrading under the reaction or workup conditions. 3. Presence of impurities in starting materials: As mentioned, impurities can lead to additional products.1. Adjust reaction conditions: Try lowering the reaction temperature or changing the order of addition of reagents. 2. Modify workup procedure: Ensure the workup is performed promptly and at an appropriate temperature to minimize degradation. 3. Purify starting materials: This can significantly reduce the formation of impurities.
Difficulty in Product Purification 1. Co-elution of impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Product insolubility/high polarity: The product may be difficult to dissolve in common chromatography solvents or may stick to the silica gel.1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A shallow gradient or the use of a different stationary phase (e.g., alumina) might be beneficial. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds. 2. Consider alternative purification methods: Recrystallization from a suitable solvent or a combination of solvents can be a powerful purification technique. Preparative HPLC can also be used for challenging separations.

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl Substituted this compound Derivatives

This protocol is a generalized procedure based on common literature methods. Optimization may be required for specific derivatives.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted aromatic carboxylic acid

  • Polyphosphoric acid (PPA) or Polyphosphoric acid trimethylsilyl ester (PPSE)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1 equivalent) and the desired substituted aromatic carboxylic acid (1.1 equivalents).

  • Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) to the flask. The amount should be sufficient to ensure good mixing and reaction progress (typically 10-20 times the weight of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 120°C to 200°C) and stir for the required time (can range from a few hours to overnight). Monitor the reaction progress by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product may precipitate out at this stage. If so, collect it by vacuum filtration.

  • Extraction:

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final this compound derivative.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of various 5-Aryl Substituted this compound Derivatives
CompoundSubstituent (Aryl Group)Yield (%)
1 4-(Trifluoromethyl)phenyl65
2 3-Fluorophenyl68
3 3,5-Difluorophenyl76
4 2-Fluoro-5-methylphenyl69

Note: The yields are based on reported literature values and may vary depending on the specific experimental conditions.

Visualizations

Synthesis_Workflow Start Starting Materials (2-Amino-3-hydroxypyridine, Aromatic Carboxylic Acid) Reaction Reaction (with PPA or PPSE) Start->Reaction Workup Workup (Quenching, Neutralization) Reaction->Workup Extraction Extraction (with organic solvent) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product (this compound derivative) Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting_Yield Problem Low or No Yield Check_Purity Check Starting Material Purity Problem->Check_Purity Impure Impure Check_Purity->Impure If Pure Pure Check_Purity->Pure If Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) Inert_Atmosphere Use Inert Atmosphere & Dry Solvents Optimize_Conditions->Inert_Atmosphere Re_run Re-run Reaction Inert_Atmosphere->Re_run Purify Purify Starting Materials Impure->Purify Pure->Optimize_Conditions Purify->Re_run

Caption: Troubleshooting guide for low yield in synthesis.

References

Troubleshooting common issues in the synthesis of oxazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of oxazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the oxazolopyridine core?

A1: The synthesis of oxazolopyridines typically involves the cyclization of a substituted aminopyridine precursor. One of the most common approaches is the reaction of a 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under dehydrating conditions. Other methods include the reaction of 3-aminopyridin-2(1H)-ones with various acylating agents.[1] The choice of method often depends on the desired substitution pattern on the oxazolopyridine ring.

Q2: I am observing a very low yield in my oxazolopyridine synthesis. What are the potential causes?

A2: Low yields are a frequent issue and can stem from several factors:

  • Incomplete reaction: The cyclization reaction may not have gone to completion.

  • Suboptimal reaction conditions: The temperature, solvent, or catalyst may not be ideal for your specific substrates.

  • Degradation of starting materials or product: Oxazolopyridine scaffolds can be sensitive to harsh reaction conditions.

  • Side reactions: The formation of unwanted byproducts can consume starting materials.

Q3: What are common side products in oxazolopyridine synthesis and how can I minimize them?

A3: Common side products can include incompletely cyclized intermediates, dimers, or products from the cleavage of the oxazole or pyridine ring. To minimize their formation, consider the following:

  • Optimize reaction temperature: Lowering the temperature may reduce the rate of side reactions.

  • Use a milder catalyst: Strong acids or bases can sometimes promote unwanted reactions.

  • Protect sensitive functional groups: If your starting materials have other reactive groups, protecting them before the cyclization can prevent side reactions.

  • Control stoichiometry: Ensure the correct molar ratios of your reactants.

Q4: I am having difficulty purifying my oxazolopyridine product. What are some recommended techniques?

A4: Purification of oxazolopyridines can be challenging due to their polarity and sometimes similar retention factors to impurities. Effective purification methods include:

  • Column chromatography: Silica gel is commonly used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete cyclization reaction.- Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for degradation. - Ensure your dehydrating agent (if used) is active.
Suboptimal catalyst or reaction conditions.- Screen different catalysts (e.g., Brønsted vs. Lewis acids). - Vary the solvent polarity. - Refer to the quantitative data table below for catalyst and condition comparisons.
Degradation of starting material or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider a lower reaction temperature for a longer duration.
Formation of Significant Side Products Reaction temperature is too high.- Lower the reaction temperature and monitor the progress over a longer period.
Incorrect stoichiometry of reactants.- Carefully check the molar ratios of your starting materials and reagents.
Presence of reactive impurities in starting materials.- Ensure the purity of your starting materials by re-purification if necessary.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.- Use a different solvent system for extraction. - Consider precipitation by adding a non-solvent.
Product co-elutes with impurities during chromatography.- Optimize the mobile phase for column chromatography by trying different solvent mixtures and gradients. - Consider using a different stationary phase (e.g., alumina).
Oily product that will not crystallize.- Attempt to induce crystallization by scratching the flask with a glass rod or seeding with a small crystal of the pure product. - Purify further by column chromatography before attempting recrystallization again.

Data Presentation: Comparison of Catalytic Systems for Oxazole Synthesis

The choice of catalyst can significantly impact the yield and reaction conditions required for oxazole ring formation. The following table summarizes the performance of different catalysts in related oxazole syntheses, which can serve as a guide for selecting a suitable system for your oxazolopyridine synthesis.[2]

Catalyst/MethodStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane1001285-95
CuI / L-prolineα-Aryl-α-diazoesters, NitrilesCycloaddition10Dichloroethane80870-90
AuCl₃N-propargylcarboxamidesCycloisomerization5Acetonitrile60280-98
PIDA (Phenyliodine diacetate)β-keto dicarboxyl compounds, amidesOxidative Cyclization- (Reagent)DichloromethaneRoom Temp175-92
Organocatalyst (e.g., DBU)α-bromoketones, amidesCondensation/Cyclization20Toluene1102460-85

Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted Oxazolo[5,4-b]pyridine via Cyclization of 3-Amino-2-chloropyridine

This protocol describes a general procedure for the synthesis of an oxazolopyridine derivative.

Materials:

  • 3-Amino-2-chloropyridine (1 equivalent)

  • Carboxylic acid (1.2 equivalents)

  • Polyphosphoric acid (PPA)

  • Toluene

Procedure:

  • To a round-bottom flask, add 3-amino-2-chloropyridine and the carboxylic acid.

  • Add polyphosphoric acid to the mixture. The amount should be sufficient to ensure good stirring.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Purification of an Oxazolopyridine Derivative by Column Chromatography

Materials:

  • Crude oxazolopyridine product

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the packed column.

  • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified oxazolopyridine.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Starting Materials (e.g., Aminopyridine, Carboxylic Acid) B Reaction Setup (Solvent, Catalyst) A->B 1. Combine C Cyclization Reaction (Heating, Stirring) B->C 2. Initiate D Quenching & Neutralization C->D 3. Cool & Quench E Extraction D->E 4. Isolate F Drying & Concentration E->F 5. Purify G Column Chromatography or Recrystallization F->G 6. Concentrate H Pure Oxazolopyridine G->H 7. Isolate Pure Product I Characterization (NMR, MS, etc.) H->I 8. Verify Structure

Caption: A generalized experimental workflow for the synthesis of oxazolopyridines.

troubleshooting_logic cluster_yield Addressing Low Yield cluster_purity Addressing Impurities start Low Yield or Impure Product check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there significant side products? check_completion->check_side_products Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp end Improved Yield and Purity extend_time->end increase_temp->end side_products Side Products Present check_side_products->side_products Yes check_side_products->end No optimize_conditions Optimize Conditions (Lower Temp, Change Catalyst) side_products->optimize_conditions purify Purify Starting Materials side_products->purify optimize_conditions->end purify->end

References

Technical Support Center: Scalable Synthesis of Oxazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Oxazolo[4,5-b]pyridin-2-amine, a crucial building block for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely adopted scalable synthesis involves a one-pot cyclization of 2-amino-3-hydroxypyridine with cyanogen bromide. This method is favored for its operational simplicity and generally good yields.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control during the addition of cyanogen bromide is critical to prevent runaway reactions and the formation of impurities. pH monitoring and adjustment are also essential for efficient cyclization and product precipitation. The purity of the starting material, 2-amino-3-hydroxypyridine, directly impacts the final product's purity and yield.

Q3: How can I purify the final product, this compound?

A3: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. For higher purity required for preclinical studies, column chromatography on silica gel may be necessary.

Q4: What are the potential safety hazards associated with this synthesis?

A4: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can also be exothermic, requiring careful temperature management.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded cyanogen bromide.2. Incorrect pH for the cyclization reaction.3. Low purity of the starting 2-amino-3-hydroxypyridine.1. Use freshly opened or properly stored cyanogen bromide.2. Monitor and adjust the pH of the reaction mixture to the optimal range (typically slightly basic).3. Ensure the starting material is of high purity by recrystallization or other purification methods.
Formation of a Dark Tar-like Substance 1. Reaction temperature was too high.2. Presence of impurities in the starting materials or solvent.1. Maintain strict temperature control, especially during the addition of cyanogen bromide.2. Use high-purity, dry solvents and ensure the starting materials are free from contaminants.
Product is Difficult to Purify 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of side products due to incorrect stoichiometry or reaction conditions.1. Monitor the reaction progress using TLC or LC-MS to ensure completion.2. Carefully control the stoichiometry of the reactants. Consider a purification strategy that combines recrystallization and column chromatography.
Inconsistent Yields on Scale-up 1. Inefficient heat transfer in a larger reaction vessel.2. Poor mixing leading to localized "hot spots".1. Use a jacketed reactor with controlled heating and cooling.2. Employ an appropriate overhead stirrer to ensure efficient mixing of the reaction mixture.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol details the one-pot synthesis from 2-amino-3-hydroxypyridine.

Materials:

  • 2-amino-3-hydroxypyridine

  • Cyanogen bromide

  • Sodium bicarbonate

  • Methanol

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Adjust the pH of the mixture to ~8-9 with a saturated solution of sodium bicarbonate to induce precipitation.

  • Stir the resulting slurry for an additional hour at room temperature.

  • Collect the precipitate by filtration, wash with cold water, and then a small amount of cold methanol.

  • Dry the solid under vacuum to yield crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation
Parameter Typical Value Notes
Yield 75-85%Based on 2-amino-3-hydroxypyridine
Purity (Crude) >90%As determined by HPLC
Purity (Recrystallized) >98%As determined by HPLC
Reaction Time 4-6 hoursIncluding workup
Optimal Temperature 0-10 °CDuring cyanogen bromide addition

Visualizations

Synthesis_Pathway A 2-amino-3-hydroxypyridine C This compound A->C Cyclization B Cyanogen Bromide (CNBr) B->C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Material start->check_sm check_reagents Verify Reagent Quality (CNBr) start->check_reagents check_conditions Review Reaction Conditions (Temp, pH) start->check_conditions purification Optimize Purification Protocol check_sm->purification check_reagents->purification check_conditions->purification success Improved Yield/Purity purification->success

Caption: Troubleshooting workflow for synthesis issues.

Scale_Up_Strategy lab_scale Lab Scale Synthesis (grams) process_dev Process Development lab_scale->process_dev Optimization pilot_scale Pilot Scale Synthesis (kilograms) gmp_prod GMP Production pilot_scale->gmp_prod Validation safety_eval Safety Evaluation process_dev->safety_eval Hazard Analysis safety_eval->pilot_scale Approval

Caption: Logical relationship of a scale-up strategy.

Addressing solubility and stability challenges of Oxazolo[4,5-b]pyridin-2-amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxazolo[4,5-b]pyridin-2-amine compounds. The information provided addresses common challenges related to solubility and stability, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here’s a step-by-step approach to troubleshoot this issue:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the compound is of high purity using analytical techniques like HPLC and NMR.

  • pH Modification: The solubility of ionizable compounds is often pH-dependent.[1][2] Experimentally determine the pKa of your compound and assess its solubility in a range of pH buffers. For amine-containing compounds, solubility may increase at a lower pH.

  • Co-solvent Usage: For initial in vitro assays, using a small percentage of an organic co-solvent like DMSO can be effective. However, be mindful of the final DMSO concentration as it can affect biological assays.

  • Structural Modification: If solubility issues persist and hinder development, consider structural modifications. Strategies include the introduction of polar functional groups (e.g., -OH, -NH2, morpholine) or the disruption of molecular planarity to reduce crystal lattice energy.[3][4][5]

Q2: How can I improve the solubility of my lead this compound compound for in vivo studies?

A2: For in vivo applications, formulation strategies are key to enhancing solubility and bioavailability:

  • Salt Formation: Creating a salt version of your compound with a suitable counter-ion can dramatically improve aqueous solubility. This is a widely used strategy for amine-containing compounds.

  • Amorphous Dispersions: Formulating the compound as an amorphous solid dispersion with a polymer can increase its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be a viable option.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, leading to a faster dissolution rate.

Q3: My compound appears to be degrading in solution during my experiments. How can I assess its stability?

A3: To assess the stability of your compound, a forced degradation study is recommended.[6][7] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[6][8] Key conditions to test include:

  • Acidic and Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[9]

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Heat the compound in both solid and solution forms.

  • Photostability: Expose the compound to UV and visible light, as recommended by ICH guidelines.[9]

Analysis of the stressed samples by a stability-indicating method, such as HPLC with mass spectrometry detection, will help identify and quantify any degradants.

Q4: What are the differences between kinetic and thermodynamic solubility, and which one should I measure?

A4: Both kinetic and thermodynamic solubility provide valuable information at different stages of drug discovery.

  • Kinetic Solubility: This measures the solubility of a compound from a concentrated stock solution (usually in DMSO) when diluted into an aqueous buffer.[1][10] It's a high-throughput method suitable for early-stage screening of large numbers of compounds.[11][12] However, it can sometimes overestimate the true solubility.

  • Thermodynamic Solubility: This is the equilibrium solubility of a compound in its solid-state in a specific solvent system.[11][13] It is a more accurate representation of the true solubility and is crucial for lead optimization and pre-formulation studies.[1][2]

In early discovery, kinetic solubility is often sufficient. As a compound progresses, determining its thermodynamic solubility becomes essential.[1]

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays

Possible Causes:

  • The compound's intrinsic solubility in the assay buffer is exceeded.

  • The concentration of the organic co-solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out upon dilution.

  • The pH of the buffer is not optimal for the compound's solubility.

Solutions:

  • Reduce Final Compound Concentration: If possible, lower the final concentration of the compound in the assay.

  • Optimize Co-solvent Concentration: Minimize the volume of the DMSO stock solution added to the aqueous buffer. Ensure the final DMSO concentration is as low as possible while maintaining compound solubility.

  • pH Adjustment: Test the solubility of your compound in a range of buffers with different pH values to find the optimal condition.

  • Use of Solubilizing Excipients: For certain assays, the inclusion of non-ionic surfactants or cyclodextrins at low concentrations can help maintain solubility.

Problem 2: Inconsistent Results in Biological Assays

Possible Causes:

  • Poor solubility leading to inaccurate concentrations of the compound in the assay medium.

  • Compound degradation under assay conditions (e.g., temperature, light exposure).

  • Adsorption of the compound to plasticware.

Solutions:

  • Confirm Solubility in Assay Medium: Perform a solubility test under the exact conditions of your biological assay.

  • Assess Compound Stability: Analyze the concentration and purity of your compound in the assay medium over the time course of the experiment.

  • Use Low-Binding Plates: If non-specific binding is suspected, consider using low-protein-binding microplates.

  • Include Control Experiments: Run controls to assess the effect of the vehicle (e.g., DMSO) on the assay and to monitor for any time-dependent changes in the signal.

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard high-throughput screening methods.[11][12]

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Filtration apparatus or high-speed centrifuge

  • UV-Vis spectrophotometer or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Add a small volume of the DMSO stock solution (e.g., 5 µL) to a larger volume of PBS (e.g., 495 µL) in a microtiter plate well to achieve the desired final concentration.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[11]

  • Separation of Undissolved Compound: Filter the samples through a 0.45 µm filter plate or centrifuge at high speed to pellet any precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (UV-Vis or LC-MS) against a standard curve.[11][12]

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[13]

Materials:

  • Solid test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound by HPLC-UV against a standard curve.

Quantitative Data Summary

The following table provides a template for summarizing solubility data for different this compound analogs.

Compound IDMolecular Weight ( g/mol )LogP (calculated)Kinetic Solubility in PBS pH 7.4 (µM)Thermodynamic Solubility in PBS pH 7.4 (µM)
Example-01 250.32.550 ± 525 ± 2
Example-02 280.43.115 ± 35 ± 1
Example-03 310.42.1150 ± 10110 ± 8

Visualizations

Troubleshooting Workflow for Poor Solubility

start Poor Solubility Observed check_purity Verify Compound Purity start->check_purity ph_optimization pH Optimization check_purity->ph_optimization If pure cosolvent Co-solvent System ph_optimization->cosolvent If still low formulation Formulation Strategies (e.g., Salt Formation) cosolvent->formulation For in vivo structural_mod Structural Modification cosolvent->structural_mod For lead optimization end Solubility Improved formulation->end structural_mod->end

Caption: A workflow for addressing poor compound solubility.

Forced Degradation Study Workflow

start Initiate Forced Degradation Study hydrolysis Acid/Base Hydrolysis start->hydrolysis oxidation Oxidative Stress start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze by Stability-Indicating Method (e.g., LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Products and Pathways analysis->pathways end Stability Profile Established pathways->end

Caption: Workflow for conducting a forced degradation study.

Relationship Between Solubility Types

drug_discovery Drug Discovery Stages early_discovery Early Discovery (HTS, Hit-to-Lead) drug_discovery->early_discovery lead_optimization Lead Optimization & Pre-formulation drug_discovery->lead_optimization kinetic Kinetic Solubility (High-throughput) early_discovery->kinetic informs thermodynamic Thermodynamic Solubility (Equilibrium) lead_optimization->thermodynamic requires kinetic->lead_optimization guides selection for

Caption: The role of different solubility assays in drug discovery.

References

Technical Support Center: Purification of Oxazolo[4,5-b]pyridin-2-amine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Oxazolo[4,5-b]pyridin-2-amine and its synthetic intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting intermediate for the synthesis of the Oxazolo[4,5-b]pyridine core, and what are its initial purity characteristics?

A1: The most frequently used precursor is 2-amino-3-hydroxypyridine. Syntheses, such as those starting from furfural, often yield a crude "brown" 2-amino-3-hydroxypyridine.[1][2] This initial product requires significant purification to achieve the high purity (>99%) needed for subsequent cyclization reactions.

Q2: My heterocyclic amine is sticking to the silica gel column, resulting in streaking, poor recovery, or failure to elute. What causes this and how can I fix it?

A2: This is a classic issue when purifying basic compounds like amines on standard silica gel. The acidic nature of silica's silanol groups leads to strong acid-base interactions with the basic amine analyte.[3] This can cause irreversible adsorption, tailing of peaks, and yield loss.[4] Several strategies can mitigate this problem, as detailed in the troubleshooting section below.

Q3: Are there alternatives to silica gel chromatography if my compound is unstable on silica?

A3: Yes. If your compound shows degradation on silica gel, which can be acid-catalyzed, you should consider more inert purification methods. Options include using a less acidic stationary phase like basic alumina or employing reversed-phase chromatography where the stationary phase is non-polar and less likely to cause degradation.[4][5]

Troubleshooting Guides

Issue 1: Low Purity of 2-Amino-3-hydroxypyridine Intermediate After Synthesis

Your crude 2-amino-3-hydroxypyridine appears as a brown solid with significant impurities, making it unsuitable for the next synthetic step.

Solution: High-Purity Recrystallization Protocol

A multi-step recrystallization/refining process can effectively purify the crude intermediate to a high-purity white solid (>99.9%).[1][2]

Experimental Protocol: Refining Crude 2-Amino-3-hydroxypyridine [1]

  • Dissolution: In a suitable reaction vessel, add the crude brown 2-amino-3-hydroxypyridine to dimethylformamide (DMF). For example, use approximately 4.4 mL of DMF per gram of crude material (e.g., 200 mL for 45g).

  • Heating: Heat the mixture to 100°C (±2°C) and maintain for 30 minutes to ensure complete dissolution.

  • Hot Filtration: While still hot, filter the solution to remove insoluble impurities.

  • Rapid Cooling (Crystallization): Transfer the hot filtrate to a new vessel and rapidly cool it to -5°C using an ice-salt bath. This rapid cooling promotes the crystallization of the purified product.

  • First Filtration: Collect the resulting white solid by filtration.

  • Methanol Wash/Reflux: Transfer the collected white solid to a new vessel and add methanol (e.g., 5 mL per gram of the initial solid). Heat the suspension to reflux for 1 hour.

  • Final Cooling & Collection: Cool the mixture again to -5°C, filter the purified white solid, and dry it thoroughly. The expected melting point of the pure compound is 172-174°C.[1][6]

Issue 2: Poor Separation and Peak Tailing During Silica Gel Chromatography

When purifying the final product, this compound, or related derivatives, you observe significant peak tailing, broad peaks, or co-elution of impurities on a standard silica gel column.

Solution: Modified Chromatography Techniques

The basicity of the amine requires modification of standard chromatography protocols. Below is a decision tree to guide your purification strategy and tables summarizing effective solvent systems.

G cluster_start cluster_problem cluster_options cluster_solutions Start Crude Amine Mixture Problem Run TLC with Standard (e.g., Hexane/EtOAc or DCM/MeOH) Start->Problem Streaking Streaking or No Movement? Problem->Streaking No GoodSep Good Separation? Problem->GoodSep Yes AddModifier Option 1: Add Basic Modifier (e.g., 0.1-1% TEA or NH4OH) to Mobile Phase Streaking->AddModifier Yes ChangeMedia Option 2: Use Basic Stationary Phase (Amine-functionalized Silica or Alumina) Streaking->ChangeMedia Proceed Proceed with Column Chromatography GoodSep->Proceed

Data Presentation: Recommended Chromatography Conditions

Compound ClassStationary PhaseMobile Phase / Eluent SystemModifierReference
2-Amino-3-hydroxypyridineSilica GelDichloromethane / Methanol (95:5)None specified[7]
Substituted Oxazolo[4,5-b]pyridinesSilica GelDichloromethane / Methanol / 30% NH₄OH (100:20:2)Ammonium Hydroxide
General Heterocyclic AminesStandard Silica GelDichloromethane / MethanolTriethylamine (TEA) or Ammonia[3][8]
General Heterocyclic AminesAmine-functionalized SilicaHexane / Ethyl Acetate or Ethyl Acetate / IsopropanolNone required[3][4]

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., Dichloromethane/Methanol). Crucially, add your basic modifier (e.g., 0.5-1% triethylamine) to this slurry and the entire volume of your mobile phase.

  • Column Packing: Pack the column with the pre-treated silica slurry. Never dry pack a column when working with amines, and ensure the silica is fully saturated with the modified solvent.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If solubility is low, you may pre-adsorb the compound onto a small amount of silica gel, allow the solvent to evaporate, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column using the mobile phase containing the basic modifier. Collect fractions and monitor them by TLC.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. Note that removing triethylamine may require a high-vacuum pump or co-evaporation with a lower-boiling solvent. Using a volatile base like aqueous ammonia can simplify removal.

Issue 3: Product is an Oil or Non-crystalline Solid After Column Chromatography

The purified product does not crystallize, making handling and final isolation difficult.

Solution: Salt Formation and Precipitation

For many amines, forming a salt can induce crystallization, providing a stable, easy-to-handle solid. This is also an effective final purification step.

G cluster_start cluster_workup cluster_purification cluster_final Start Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Start->Workup Solid Isolate as Solid? Workup->Solid Recrystal Recrystallization Solid->Recrystal Yes Column Column Chromatography Solid->Column No Pure Pure Crystalline Product Recrystal->Pure Oil Product is an Oil? Column->Oil Salt Salt Formation & Precipitation Oil->Salt Yes Oil->Pure No Salt->Pure

Experimental Protocol: Amine Salt Formation [9]

  • Dissolution: Dissolve the purified amine oil in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acid Addition: Slowly add a solution of an acid, such as HCl in dioxane or HCl in diethyl ether, to the stirred amine solution. Other acids like tartaric or oxalic acid can also be used.

  • Precipitation: The amine salt will often precipitate out of the solution as a crystalline solid. If precipitation is slow, you can try cooling the solution or gently scratching the inside of the flask.

  • Isolation: Collect the solid salt by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. This provides a stable, solid form of your final compound.

References

Overcoming drug resistance with novel Oxazolo[4,5-b]pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Novel Oxazolo[4,5-b]pyridin-2-amine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving novel this compound derivatives in the context of overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action by which this compound derivatives are thought to overcome drug resistance?

A1: Oxazolo[4,5-b]pyridine derivatives have been investigated for their potential to target various factors contributing to drug resistance. One of the key mechanisms is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is often overexpressed in various cancers.[1][2][3] By inhibiting such kinases, these compounds can interfere with signaling pathways that promote cell survival and proliferation, even in the presence of other chemotherapeutic agents. Some derivatives have also been designed to target other enzymes like human DNA topoisomerase IIα (hTopo IIα), which is a crucial enzyme in cell division and a target for many anticancer drugs.[4]

Q2: What types of cancer cell lines are most relevant for testing the efficacy of these derivatives in overcoming drug resistance?

A2: When investigating the potential of these compounds to overcome drug resistance, it is crucial to use both drug-sensitive parental cell lines and their drug-resistant counterparts. For instance, comparing the cytotoxic effects on a standard cancer cell line (e.g., MCF7 for breast cancer, A549 for lung cancer, or HCT116 for colorectal cancer) with its multi-drug resistant (MDR) variant is a common approach.[1] The choice of cell line should be guided by the specific type of cancer being targeted and the known mechanisms of resistance.

Q3: What are the key considerations for in vivo studies with this compound derivatives?

A3: For in vivo studies, it is important to first establish the pharmacokinetic and pharmacodynamic profiles of the compounds. This includes assessing their absorption, distribution, metabolism, and excretion (ADME) properties.[5] Additionally, determining the maximum tolerated dose (MTD) and evaluating the anti-tumor efficacy in relevant animal models, such as xenograft models using drug-resistant cancer cells, are critical steps.

Troubleshooting Guides

Synthesis of this compound Derivatives

Q: My synthesis reaction is resulting in a low yield. What are some common causes and solutions?

A: Low yields in the synthesis of Oxazolo[4,5-b]pyridine derivatives can be attributed to several factors.[6][7] One common issue is the purity of the starting materials. Ensure that the precursor compounds, such as 2-amino-3-hydroxypyridine and substituted benzoic acids, are of high purity.[8] The choice of catalyst and reaction conditions are also critical. For instance, a silica-supported perchloric acid catalyst has been shown to be efficient.[7] Reaction time and temperature should be optimized for the specific derivative being synthesized. In some cases, a multi-step synthesis with purification of intermediates can lead to higher overall yields compared to a one-pot reaction.[6]

Q: I am having difficulty with the purification of the final compound. What purification techniques are recommended?

A: Purification of the final product can be challenging due to the presence of unreacted starting materials and side products. Flash chromatography is a commonly used technique for the purification of these derivatives.[9] The choice of solvent system for chromatography will depend on the polarity of the specific derivative and should be determined by thin-layer chromatography (TLC) analysis. Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.

Cell Viability Assays

Q: My cell viability assay results are inconsistent and not reproducible. What could be the issue?

A: Inconsistent results in cell viability assays, such as MTT or resazurin-based assays, are a common problem.[10] It is crucial to optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase during the experiment.[11] The incubation time with the compound should also be optimized. Another critical factor is the potential for the compound to interfere with the assay itself. For example, some compounds can directly react with the assay reagents, leading to false-positive or false-negative results.[12] It is recommended to run a control experiment with the compound in cell-free media to check for any direct reaction with the assay reagent.[12]

Q: The IC50 values I am obtaining for my drug-resistant cell line are not significantly different from the parental cell line. What should I check?

A: If you are not observing a significant difference in IC50 values, first confirm the resistance phenotype of your cell line. This can be done by treating the cells with the drug they are supposed to be resistant to and comparing their viability to the parental cell line. It is also important to ensure that the mechanism of resistance in your cell line is relevant to the mechanism of action of your this compound derivative. For example, if the derivative is a VEGFR-2 inhibitor, it may not be effective against a cell line with resistance driven by a different mechanism.

Western Blotting

Q: I am not able to detect the expression of my target protein in drug-resistant cells using Western blotting. What could be the problem?

A: The inability to detect a protein by Western blot can be due to several reasons.[13] First, ensure that the protein extraction protocol is appropriate for your target protein and that protease and phosphatase inhibitors are included in the lysis buffer to prevent protein degradation.[14] The choice of primary antibody is also critical; ensure it is specific for the target protein and used at the recommended dilution. It is also important to include a positive control, which is a sample known to express the target protein, to validate the experimental setup.[14]

Q: I am observing high background noise on my Western blot, making it difficult to interpret the results. How can I reduce the background?

A: High background noise can be caused by several factors. Inadequate blocking of the membrane can lead to non-specific antibody binding. Ensure that you are using an appropriate blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and blocking for a sufficient amount of time.[15] The concentration of the primary and secondary antibodies may also be too high, leading to non-specific binding. Try optimizing the antibody concentrations. Thorough washing of the membrane between antibody incubations is also crucial for reducing background noise.[13]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected Oxazolo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
1i -2 (hTopo IIα inhibition)[4]
2i -2 (hTopo IIα inhibition)[4]
Compound 7b MCF-73.58[16]
Compound 7b PC-33.60[16]
Compound 13c PC-35.195[16]

Experimental Protocols

General Synthesis Protocol for 2-(phenyl)oxazolo[4,5-b]pyridine Derivatives

This protocol is a generalized procedure based on methods described in the literature.[7][8]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol), a substituted benzoic acid (1.1 mmol), and a catalytic amount of silica-supported perchloric acid.

  • Solvent Addition: Add an appropriate solvent, such as ethanol.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability (MTT) Assay Protocol

This protocol is a standard procedure for assessing cell viability.[11][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO2 incubator at 37°C.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]

Western Blot Protocol for Drug Resistance Markers

This protocol provides a general workflow for Western blotting to analyze the expression of drug resistance-associated proteins.[14][15]

  • Protein Extraction: Lyse the treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., P-glycoprotein, Nrf2) overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives start Starting Materials (2-amino-3-hydroxypyridine, substituted benzoic acid) reaction Reaction (Reflux with catalyst) start->reaction workup Work-up (Solvent removal) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_synthesis Pure Compound characterization->end_synthesis

Caption: Workflow for the synthesis of this compound derivatives.

cell_viability_workflow start Seed Cells in 96-well Plate treatment Treat with Oxazolo[4,5-b]pyridine Derivatives (Serial Dilutions) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate analysis Data Analysis (Calculate % Viability, Determine IC50) read_plate->analysis end_assay Results analysis->end_assay signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Oxazolo Oxazolo[4,5-b]pyridine Derivative Oxazolo->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Technical Support Center: Enhancing Cell Permeability of Oxazolo[4,5-b]pyridin-2-amine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxazolo[4,5-b]pyridin-2-amine-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cell permeability of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound-based compound shows poor cell permeability in my initial screens. What are the most likely reasons?

A1: Poor cell permeability of this compound derivatives can stem from several physicochemical and biological factors:

  • Low Lipophilicity: The inherent structure of the molecule may be too polar, hindering its ability to passively diffuse across the lipid bilayer of the cell membrane.

  • High Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability. For the parent Oxazolo[4,5-b]pyridine, the topological polar surface area is 38.9 Ų.[1] Modifications to your compound can significantly alter this value.

  • Poor Aqueous Solubility: While seemingly counterintuitive, very low solubility can limit the concentration of the drug available at the cell surface for absorption.

  • Efflux Transporter Substrate: Your compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2][3][4]

  • High Molecular Weight: Larger molecules generally exhibit lower passive diffusion rates. The molecular weight of the core Oxazolo[4,5-b]pyridin-2(3H)-one is 136.11 g/mol , but derivatives can be significantly larger.[5]

Q2: What are the key in vitro assays to assess the cell permeability of my compounds?

A2: The three most common and informative in vitro permeability assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a good first screen for passive permeability.[6][7][8]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier similar to the intestinal epithelium. It can assess both passive diffusion and active transport processes, including efflux.[9][10][11][12]

  • Madin-Darby Canine Kidney (MDCK) Permeability Assay: MDCK cells form a tight monolayer and are often used to predict permeability across the blood-brain barrier. Genetically engineered MDCK cells overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) are valuable for studying efflux.[3][4][13][14]

Q3: How can I improve the cell permeability of my lead compound?

A3: There are two main strategies to enhance cell permeability:

  • Chemical Modification:

    • Prodrug Approach: A lipophilic moiety can be temporarily attached to your compound to increase its membrane permeability. This moiety is later cleaved inside the cell to release the active drug. For amine-containing compounds like yours, N-acyloxyalkyl carbamates or N-Mannich bases are common prodrug strategies.[15][16][17] Amino acid prodrugs can also be used to target amino acid transporters for enhanced uptake.[18][19]

    • Lipophilicity Modulation: Systematically modifying the structure to increase its lipophilicity (e.g., by adding non-polar groups) can improve passive diffusion. However, a balance must be struck, as excessively high lipophilicity can lead to poor aqueous solubility and other issues.

  • Formulation Strategies:

    • Lipid-Based Formulations: For poorly soluble and lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[2][20][21][22]

    • Nanosuspensions: Reducing the particle size of your compound to the nanoscale can increase its surface area and dissolution rate, thereby improving absorption.

    • Amorphous Solid Dispersions: Converting the crystalline form of your drug to a more soluble amorphous form, stabilized by a polymer, can enhance bioavailability.

Troubleshooting Guides

Troubleshooting Low Permeability in PAMPA
Issue Possible Cause Troubleshooting Steps
Low Apparent Permeability (Papp) for a lipophilic compound Compound precipitation in the donor well or binding to the plate material.- Increase the percentage of co-solvent (e.g., DMSO) in the donor buffer.- Check the solubility of the compound in the assay buffer.- Use plates with low-binding surfaces.
High variability between replicates Inconsistent membrane coating or bubbles under the membrane.- Ensure the lipid solution is evenly applied to the filter.- Inspect the plate for any trapped air bubbles before adding the acceptor solution.
Unexpectedly high Papp for a known poorly permeable compound Membrane integrity is compromised.- Check the permeability of a low-permeability control compound.- Ensure the lipid solution is fresh and properly prepared.
Troubleshooting Caco-2/MDCK Permeability Assays
Issue Possible Cause Troubleshooting Steps
Low TEER (Transepithelial Electrical Resistance) values The cell monolayer is not confluent or has lost integrity.- Ensure proper cell seeding density and allow sufficient time for differentiation (typically 21 days for Caco-2).- Check for contamination.- Handle the Transwell plates gently to avoid damaging the monolayer.
High Efflux Ratio (ER > 2) The compound is a substrate for an efflux transporter (e.g., P-gp).- Confirm efflux by running the assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[23] A significant decrease in the ER in the presence of the inhibitor confirms efflux.
Low mass balance/recovery The compound may be binding to the plate material, metabolizing within the cells, or accumulating in the cell monolayer.- Use low-binding plates.- Analyze the cell lysate at the end of the experiment to quantify intracellular drug concentration.- Consider using cell lines with lower metabolic activity if metabolism is suspected.
Papp (A-B) is very low, but the compound is expected to be permeable Poor aqueous solubility limiting the concentration at the apical surface.- Add a non-toxic solubilizing agent to the apical buffer (ensure it doesn't affect monolayer integrity).- Consider formulation strategies to improve solubility.

Quantitative Data Summary

The following tables provide a general classification of permeability based on in vitro assays. Note that these are general guidelines, and the exact values can vary between different laboratories and specific assay conditions.

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>90%)
Moderate1 - 10Moderately absorbed (50-90%)
Low< 1Poorly absorbed (<50%)

Table 2: Interpreting Efflux Ratios from Bidirectional Caco-2 or MDCK-MDR1 Assays

Efflux Ratio (ER) = Papp(B-A) / Papp(A-B)Interpretation
< 2No significant active efflux
≥ 2Compound is likely a substrate of an efflux transporter

Table 3: Sample Data for Control and Test Compounds in a Caco-2 Assay (Illustrative)

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Propranolol (High Permeability Control)25.023.50.94High
Atenolol (Low Permeability Control)0.50.61.2Low
This compound Derivative 1 0.8 5.2 6.5 Low (potential efflux)
This compound Derivative 2 (Prodrug) 5.5 4.9 0.89 Moderate

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for assessing the gastrointestinal (GIT) permeability of test compounds.

Materials:

  • PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter membrane)

  • Acceptor sink buffer (ASB)

  • Phosphate buffer saline (PBS), pH 7.4

  • Lecithin in dodecane solution (e.g., 2% w/v)

  • Test compound and control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of ASB to each well of the acceptor plate.

  • Coat Donor Plate: Pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the test and control compounds in PBS (with a small percentage of DMSO if necessary for solubility) to a final concentration of, for example, 200 µM.

  • Add Donor Solutions: Add 200 µL of the donor solutions to the coated wells of the donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sampling: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-ln(1 - CA/Cequ)) * (VA * VD) / ((VA + VD) * A * t) Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, A is the area of the membrane, and t is the incubation time.

Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well or 96-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test and control compounds

  • TEER meter

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[24]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer. Pre-incubate the monolayers with the transport buffer for about 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

MDCK-MDR1 Permeability Assay

This protocol is similar to the Caco-2 assay but uses MDCK cells transfected with the human MDR1 gene.

Procedure:

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts for 4-7 days until a confluent monolayer is formed.[2]

  • Monolayer Integrity: Check the TEER values to ensure monolayer integrity.

  • Transport Experiment: Follow the same procedure for bidirectional transport (A-B and B-A) as described for the Caco-2 assay.

  • Data Analysis: Calculate Papp values and the efflux ratio. An ER ≥ 2 is a strong indication that the compound is a substrate for P-gp.[2]

Visualizations

experimental_workflow cluster_screening Permeability Screening cluster_analysis Data Analysis cluster_optimization Optimization Strategy PAMPA PAMPA Assay (Passive Diffusion) Papp Calculate Papp PAMPA->Papp Caco2 Caco-2 Assay (Passive + Active Transport) Caco2->Papp ER Calculate Efflux Ratio Caco2->ER MDCK_MDR1 MDCK-MDR1 Assay (P-gp Efflux) MDCK_MDR1->ER Classification Classify Permeability (High/Moderate/Low) Papp->Classification ER->Classification Identify Efflux Substrates ChemMod Chemical Modification (e.g., Prodrug) Classification->ChemMod If Low Permeability Formulation Formulation Strategy (e.g., SEDDS) Classification->Formulation If Poorly Soluble signaling_pathway Simplified GSK-3β Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Drug_out This compound (Extracellular) Passive Passive Diffusion Drug_out->Passive Drug_in Drug (Intracellular) Passive->Drug_in Efflux Efflux Pump (e.g., P-gp) Efflux->Drug_out Efflux Drug_in->Efflux GSK3b GSK-3β Drug_in->GSK3b Inhibition Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Transcription Gene Transcription Beta_Catenin->Transcription logical_relationship cluster_problem Problem: Low Cell Permeability cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Low Papp and/or High Efflux Ratio Cause1 Poor Lipophilicity Problem->Cause1 Cause2 High PSA Problem->Cause2 Cause3 Efflux Substrate Problem->Cause3 Cause4 Low Solubility Problem->Cause4 Solution1 Increase Lipophilicity Cause1->Solution1 Solution2 Prodrug Approach Cause1->Solution2 Solution4 Co-administration with Efflux Inhibitor Cause3->Solution4 Solution3 Formulation Strategies Cause4->Solution3

References

Strategies to reduce the toxicity of Oxazolo[4,5-b]pyridin-2-amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Oxazolo[4,5-b]pyridin-2-amine compounds. The following information is intended to help you understand and potentially mitigate the toxicity associated with this class of molecules.

Frequently Asked Questions (FAQs)

Q1: We have observed significant cytotoxicity with our lead this compound compound in preliminary in vitro assays. What is the likely cause of this toxicity?

A1: The primary cause of toxicity and mutagenicity in many heterocyclic aromatic amines (HAAs) is metabolic activation, particularly of the exocyclic amine group.[1][2] This process is often initiated by cytochrome P450 enzymes (specifically CYP1A2) in the liver, which oxidize the amine to a reactive N-hydroxyamino derivative.[2] This intermediate can be further converted to highly reactive esters that can form adducts with DNA, leading to mutations and cell death.[2] The this compound core structure is susceptible to this metabolic activation pathway.

Q2: What strategies can we employ to reduce the toxicity of our lead compound while trying to retain its desired biological activity?

A2: Several medicinal chemistry strategies can be employed to reduce the toxicity of your compound. The main goal is to block or alter the metabolic activation of the exocyclic amine. Here are a few approaches:

  • Bioisosteric Replacement of the Amine Group: Replacing the primary amine with other functional groups can prevent the initial N-oxidation step. Bioisosterism is a strategy used to modify a compound's properties while retaining its biological activity.[3][4][5] Consider replacing the -NH2 group with bioisosteres such as -OH, -OMe, or even a small alkyl group like -CH3.

  • Steric Hindrance: Introducing bulky substituents near the 2-amino group can sterically hinder the approach of P450 enzymes, thus reducing the rate of N-oxidation.

  • Modulating Electronic Properties: The addition of electron-withdrawing or electron-donating groups to the pyridine or oxazole ring can alter the electron density on the exocyclic amine, potentially making it less susceptible to oxidation.

  • Prodrug Approach: The amine could be temporarily masked as part of a prodrug that is cleaved at the target site to release the active compound. This can reduce systemic metabolic activation.

Q3: How can we experimentally test if our chemical modifications have successfully reduced the toxicity of our compounds?

A3: A variety of in vitro cytotoxicity assays can be used to compare the toxicity of your new derivatives against the parent compound. A common and cost-effective method is the MTT assay, which measures the metabolic activity of cells and is a good indicator of cell viability.[6][7][8] You should test your compounds on a panel of cell lines, including the target cancer cell line and a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity. A higher IC50 or CC50 value for the new derivatives compared to the parent compound would indicate reduced cytotoxicity.

Troubleshooting Guides

Issue: High cytotoxicity observed in non-target, healthy cell lines.

  • Possible Cause: The compound may be a general cytotoxin, possibly due to off-target effects or high levels of metabolic activation by ubiquitously expressed enzymes.

  • Troubleshooting Steps:

    • Assess Metabolic Stability: Perform a metabolic stability assay using liver microsomes to determine the rate at which your compound is metabolized. A high rate of metabolism may correlate with higher toxicity.

    • Implement Bioisosteric Replacement: As detailed in FAQ 2, synthesize analogues with modifications to the 2-amino group or the heterocyclic core to block metabolic activation.

    • Evaluate Off-Target Effects: Screen your compound against a panel of common off-target proteins to identify any unintended interactions that might be contributing to toxicity.

Issue: New, less toxic derivatives show a significant loss of biological activity.

  • Possible Cause: The 2-amino group may be essential for the compound's interaction with its biological target.

  • Troubleshooting Steps:

    • Explore Conservative Bioisosteres: If you completely removed the hydrogen-bonding capability of the amine (e.g., by replacing it with a methyl group), try more conservative replacements that retain some of the original's properties, such as replacing -NH2 with -OH.

    • Molecular Modeling: Use computational docking studies to understand how the parent compound binds to its target. This can provide insights into which parts of the molecule are essential for activity and which can be modified to reduce toxicity.

    • Scaffold Hopping: Consider keeping the key pharmacophore (the parts of the molecule essential for activity) and incorporating it into a different, less toxic heterocyclic scaffold.

Quantitative Data Summary

The following table includes hypothetical cytotoxicity data to illustrate how results could be presented. In a real-world scenario, you would populate this with your experimental findings.

Compound IDModificationTarget Cell Line IC50 (µM)Normal Cell Line CC50 (µM)Selectivity Index (CC50/IC50)
Parent-0012-NH25.210.82.1
Deriv-0022-OH15.655.23.5
Deriv-0032-NHMe8.925.12.8
Deriv-0046-Fluoro4.89.52.0

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the effect of novel compounds on cell viability.[6][7][8]

  • Cell Seeding:

    • Culture your chosen cell lines (e.g., a cancer cell line and a normal fibroblast line) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of your test compounds in DMSO.

    • Create a series of dilutions of your compounds in culture media. The final DMSO concentration should be less than 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of your compounds. Include a vehicle control (media with DMSO only) and a positive control for cytotoxicity.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure the crystals are fully dissolved.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 (for cancer cells) or CC50 (for normal cells) value using non-linear regression analysis.

Visualizations

metabolic_activation Parent This compound (Parent Compound) CYP1A2 CYP450 (e.g., CYP1A2) Oxidation Parent->CYP1A2 Reactive_Intermediate N-Hydroxyamino Intermediate (Reactive Metabolite) CYP1A2->Reactive_Intermediate Esterification Esterification (e.g., Acetyltransferase) Reactive_Intermediate->Esterification DNA_Adduct DNA Adducts Esterification->DNA_Adduct Toxicity Mutagenicity & Cytotoxicity DNA_Adduct->Toxicity

Caption: Metabolic activation pathway leading to toxicity.

mitigation_strategies Parent This compound (High Toxicity) Strategies Toxicity Reduction Strategies Parent->Strategies Bioisosteres Bioisosteric Replacement of 2-Amine Group Strategies->Bioisosteres Steric_Hindrance Introduce Steric Bulk near 2-Amine Strategies->Steric_Hindrance Electronics Modify Ring Electronics Strategies->Electronics Reduced_Toxicity Derivative with Reduced Toxicity Bioisosteres->Reduced_Toxicity Steric_Hindrance->Reduced_Toxicity Electronics->Reduced_Toxicity

Caption: Strategies to mitigate compound toxicity.

experimental_workflow Start Synthesize Novel Derivatives In_Vitro_Screen In Vitro Cytotoxicity Screen (e.g., MTT Assay) Start->In_Vitro_Screen Compare Compare IC50/CC50 Values with Parent Compound In_Vitro_Screen->Compare Toxicity_Reduced Toxicity Reduced? Compare->Toxicity_Reduced Activity_Assay Assess Biological Activity Toxicity_Reduced->Activity_Assay Yes Redesign Redesign Derivatives Toxicity_Reduced->Redesign No Activity_Retained Activity Retained? Activity_Assay->Activity_Retained Lead_Candidate Lead Candidate Activity_Retained->Lead_Candidate Yes Activity_Retained->Redesign No Redesign->Start

Caption: Experimental workflow for toxicity assessment.

References

Technical Support Center: Oxazolo[4,5-b]pyridin-2-amine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of robust analytical methods for Oxazolo[4,5-b]pyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a broad peak or peak tailing for this compound during HPLC analysis. What are the possible causes and solutions?

A1: Broad peaks or peak tailing in HPLC can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase pH: The amine functional group in this compound is basic. If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated. A lower pH (e.g., 2.5-3.5) using a buffer like phosphate or formate is recommended.

  • Secondary Interactions with Silica: Residual silanol groups on the stationary phase can interact with the basic amine, causing tailing.

    • Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Try flushing the column or replacing it with a new one.

Q2: My mass spectrometry (MS) signal for this compound is weak or inconsistent. How can I improve it?

A2: Weak or inconsistent MS signals are often related to ionization efficiency and matrix effects.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound due to the presence of the basic amine group.

    • Solution: Ensure your mass spectrometer is set to ESI positive mode. Optimize the source parameters, such as capillary voltage and gas temperatures, to maximize the signal for your specific instrument.[1]

  • Solvent System: The solvent system can significantly impact ionization.

    • Solution: Use mobile phases that are amenable to ESI, such as acetonitrile or methanol with a small amount of formic acid or ammonium formate to promote protonation.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

    • Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components. A thorough sample preparation procedure, such as solid-phase extraction (SPE), may be necessary.

Q3: I am having difficulty achieving good separation between this compound and its related impurities. What chromatographic conditions should I try?

A3: Achieving good separation requires optimizing several HPLC parameters.

  • Column Choice: A C18 column is a good starting point. However, for polar compounds, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide better resolution.

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Buffer: Use a buffer to control the pH and improve peak shape. Phosphate and formate buffers are common choices.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the proportion of the organic solvent is increased over time, can help to resolve closely eluting peaks.

Q4: What are the expected characteristic peaks for this compound in 1H NMR and Mass Spectrometry?

A4: Based on its structure and available data for similar compounds, you can expect the following:

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons on the pyridine ring and the amine protons. The chemical shifts will be influenced by the solvent used.[2][3][4]

  • Mass Spectrometry: In ESI-MS (positive mode), the primary ion observed would be the protonated molecule [M+H]⁺.[3][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general method for the purity determination of this compound. Optimization may be required based on the specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Sample Preparation for Mass Spectrometry (MS) Analysis

This protocol outlines a basic sample preparation for direct infusion or LC-MS analysis.

  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Procedure:

    • Weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of the solvent.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.22 µm syringe filter into an appropriate vial for MS analysis.

Data Presentation

Table 1: HPLC Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
This compoundC₆H₅N₃O136.0454

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.22 µm filter dissolve->filter hplc HPLC Analysis filter->hplc Quantitative Analysis ms Mass Spectrometry filter->ms Molecular Weight Confirmation nmr NMR Spectroscopy filter->nmr Structural Elucidation purity Purity Assessment hplc->purity identity Identity Confirmation ms->identity nmr->identity troubleshooting_logic start HPLC Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph ph_ok Is pH << pKa? check_ph->ph_ok adjust_ph Adjust pH to 2.5-3.5 ph_ok->adjust_ph No check_column Evaluate Column ph_ok->check_column Yes adjust_ph->start column_ok Using end-capped/base-deactivated column? check_column->column_ok use_additive Add competing base (e.g., TEA) column_ok->use_additive No check_overload Check for Overload column_ok->check_overload Yes use_additive->start overload_ok Is concentration/volume too high? check_overload->overload_ok reduce_load Reduce sample concentration/volume overload_ok->reduce_load Yes replace_column Consider column replacement overload_ok->replace_column No reduce_load->start

References

Validation & Comparative

Comparative study of different synthetic routes to Oxazolo[4,5-b]pyridin-2-amine.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Oxazolo[4,5-b]pyridin-2-amine

The synthesis of this compound and its derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. This guide provides a comparative analysis of various synthetic strategies, offering a clear overview of their methodologies, quantitative data, and experimental protocols to aid in the selection of the most suitable route for specific research needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters of different synthetic methods for this compound and its precursors, providing a basis for objective comparison.

Route Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Reference
Route 1 2-Amino-3-hydroxypyridineCyanogen bromide (BrCN)Methanol, Reflux, 4hNot SpecifiedGeneral Method
Route 2 2-Amino-5-bromo-3-hydroxypyridine4-Cyanobenzoic acid, PPSE200°C, 3h93[1][2]
Route 3 2-Amino-5-bromo-3-hydroxypyridine(4-Piperidinyl)acetic or propanoic acid, PPA140°C, 14h42-71[1][2]
Route 4 2-Aminopyridin-3-olsSubstituted benzoic acids, HClO₄·SiO₂Ambient temperatureGood yields[3]
Route 5 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine5% Palladium-on-carbonHydrogenation in ethanolNot Specified[4]

Note: PPSE = Polyphosphoric acid trimethylsilyl ester; PPA = Polyphosphoric acid. Yields are as reported in the cited literature and may vary based on specific substrates and experimental conditions.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes highlighted in this guide.

Route 1: Cyclization using Cyanogen Bromide

This method represents a common approach for the synthesis of the 2-amino-oxazolo[4,5-b]pyridine core.

Procedure:

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in methanol, add cyanogen bromide (1.1 eq).

  • The reaction mixture is then heated to reflux for 4 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography or recrystallization to afford the desired this compound.

Route 2: Condensation with a Carboxylic Acid using PPSE

This route is effective for the synthesis of 2-substituted oxazolo[4,5-b]pyridines.

Procedure:

  • A mixture of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.2 eq) is heated in polyphosphoric acid trimethylsilyl ester (PPSE) at 200°C for 3 hours.[1][2]

  • After cooling, the reaction mixture is quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent to yield 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine.[1][2]

Route 3: Synthesis of 2-Substituted-oxazolo[4,5-b]pyridines using PPA

This protocol is useful for synthesizing derivatives with aliphatic side chains.

Procedure:

  • A mixture of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) and (4-piperidinyl)acetic acid (1.5 eq) in polyphosphoric acid (PPA) is stirred at 140°C for 14 hours.[2]

  • Upon cooling, ice is added to the mixture, and the pH is adjusted to 12 with a 5% aqueous sodium hydroxide solution.[2]

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by chromatography to give the desired 2-substituted oxazolo[4,5-b]pyridine.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to provide a clear visual comparison.

G Synthetic Routes to this compound Derivatives cluster_0 Route 1: Direct Amination cluster_1 Route 2 & 3: Condensation Reactions cluster_2 Route 4: Catalytic One-Pot Synthesis cluster_3 Route 5: Reduction of Nitro Group A0 2-Amino-3-hydroxypyridine B0 This compound A0->B0 BrCN, MeOH, Reflux A1 2-Amino-3-hydroxypyridine Derivative C1 2-Substituted Oxazolo[4,5-b]pyridine A1->C1 PPSE or PPA, Heat B1 Carboxylic Acid B1->C1 A2 2-Aminopyridin-3-ol C2 2-Aryl Oxazolo[4,5-b]pyridine A2->C2 HClO4·SiO2, Ambient Temp. B2 Substituted Benzoic Acid B2->C2 A3 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine B3 2-(3-Aminophenyl)oxazolo[4,5-b]pyridine A3->B3 H2, Pd/C, Ethanol

Caption: Comparative workflows of synthetic routes to Oxazolo[4,5-b]pyridines.

References

A Comparative Guide to Oxazolo[4,5-b]pyridin-2-amine and Other Privileged Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of modern drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as a versatile starting point for the development of novel therapeutics. This guide provides a comparative analysis of the emerging oxazolo[4,5-b]pyridin-2-amine scaffold against well-established heterocyclic systems: benzimidazoles, benzothiazoles, and purines. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to equip researchers with the information needed to make informed decisions in their drug design endeavors.

Introduction to Privileged Scaffolds

The concept of privileged scaffolds recognizes that certain molecular architectures are repeatedly found in biologically active compounds across different therapeutic areas. These frameworks often possess favorable physicochemical properties, such as metabolic stability and oral bioavailability, and their rigid structures can present functional groups in a precise three-dimensional arrangement for optimal target interaction. Benzimidazoles, benzothiazoles, and purines are classic examples of such scaffolds, each forming the core of numerous approved drugs.[1][2][3] The oxazolo[4,5-b]pyridine ring system is a more recent entrant to this class, demonstrating a growing potential in various therapeutic applications.

The Rise of this compound

The oxazolo[4,5-b]pyridine scaffold is a fused heterocyclic system that is gaining significant attention in medicinal chemistry. The 2-amino substituted variant, in particular, has been explored for a range of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects. Its structure can be considered a bioisostere of naturally occurring purine bases, suggesting its potential to interact with a wide array of biological targets.[4][5]

Comparative Analysis of Biological Activities

A direct, head-to-head comparison of the biological activities of these four scaffolds from a single study is often unavailable in the current literature. However, by collating data from various sources, we can draw meaningful comparisons in key therapeutic areas.

Anticancer Activity

Heterocyclic scaffolds are central to the development of novel anticancer agents, often targeting key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes in DNA replication and are validated targets for cancer therapy. Certain derivatives of oxazolo[4,5-b]pyridine have shown potent inhibitory activity against human topoisomerase IIα (hTopo IIα). For instance, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine has been reported to inhibit hTopo IIα with an IC50 value of 2 µM, a potency greater than the reference drug etoposide.[6] Comparatively, benzothiazole derivatives have also been extensively studied as topoisomerase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against hTopo IIα.[1][7]

Scaffold DerivativeTargetIC50 ValueReference CompoundIC50 Value (Ref.)
2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2 µMEtoposide>2 µM
3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonatehTopo IIα39 nMEtoposide10 µM

Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The oxazolo[4,5-b]pyridine scaffold has been investigated for its kinase inhibitory potential. While specific IC50 values for the 2-amino parent compound are not widely reported in comparative studies, various derivatives have shown activity. For instance, a series of 3H-imidazo[4,5-b]pyridine-based derivatives, structurally related to the oxazolopyridine core, have been shown to inhibit a range of kinases, including Aurora-A.[8] Benzimidazole derivatives are well-established kinase inhibitors, with compounds like 2-(4-pyridyl)-benzimidazole showing an IC50 of 0.064 μM against PKN2.[9] Purine analogues are also prominent kinase inhibitors, with numerous derivatives demonstrating potent activity against various kinases.[10]

Scaffold DerivativeTarget KinaseIC50 Value
2-(4-pyridyl)-benzimidazolePKN20.064 µM
N-(3-(4,5-dichloro-1H-imidazol-1-yl)propyl)-7-hydroxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamideGSK-3β6 nM
Purvalanol A (a purine analogue)CDK1/cyclin B4 nM

Cytotoxicity against Cancer Cell Lines: The ultimate goal of many anticancer drug discovery programs is to identify compounds that are cytotoxic to cancer cells. Purine and benzothiazole derivatives have demonstrated broad-spectrum anticancer activity against various cell lines.[11][12] While data for the parent this compound is limited, its derivatives have shown promising cytotoxic potential.

Scaffold ClassCell LineIC50 Value
Purine AnaloguesHuh7, HCT116, MCF7Potent Activity
Benzothiazole DerivativesHeLa9.76 µM
Oxazolo[5,4-d]pyrimidine Derivatives (structurally similar)H460, B16F10, A5494.26 - 5.84 µM
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Glycogen synthase kinase-3β (GSK-3β) has emerged as a pro-inflammatory enzyme, and its inhibition is a promising strategy for controlling inflammation.

Piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated as GSK-3β inhibitors, with the most potent compounds exhibiting IC50 values in the sub-micromolar range.[4] These compounds also demonstrated significant in vivo anti-inflammatory activity in the rat paw edema model.[4] Benzimidazole derivatives have also been identified as potent GSK-3β inhibitors, with some showing IC50 values in the nanomolar range.[13]

Scaffold DerivativeTargetIC50 Value
Piperazine-linked oxazolo[4,5-b]pyridine derivative (7d)GSK-3β0.34 µM
7-hydroxy benzimidazole analogGSK-3β6 nM

In the carrageenan-induced rat paw edema model, a common in vivo assay for anti-inflammatory activity, an oxazolo[4,5-b]pyridine derivative demonstrated a 65.91% reduction in paw volume, comparable to the standard drug indomethacin (79.54% reduction).[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures discussed, the following diagrams illustrate key signaling pathways and workflows.

G GSK-3β Signaling in Inflammation cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 GSK-3β Activity cluster_3 Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates NF-kB NF-kB IKK->NF-kB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Cytokines promotes transcription GSK3b_active GSK-3β (Active) GSK3b_active->NF-kB positively regulates GSK3b_inactive p-GSK-3β (Inactive) Akt Akt Akt->GSK3b_inactive phosphorylates (inhibits) Oxazolopyridine Oxazolo[4,5-b]pyridine Inhibitor Oxazolopyridine->GSK3b_active inhibits G Topoisomerase IIα Inhibition Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis DNA Supercoiled plasmid DNA Incubate Incubate at 37°C DNA->Incubate Enzyme hTopo IIα Enzyme->Incubate Compound Test Compound (Oxazolopyridine) Compound->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Visualize Visualize DNA bands (relaxed vs. supercoiled) Gel->Visualize

References

Validation of Oxazolopyridine Derivatives as Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The oxazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While specific therapeutic validation for Oxazolo[4,5-b]pyridin-2-amine is not extensively documented in publicly available literature, various derivatives of the broader oxazolo[4,5-b]pyridine class have been identified as potent modulators of key enzymes implicated in cancer and inflammation. This guide provides a comparative analysis of the validation of these therapeutic targets, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of oxazolopyridine derivatives.

Comparative Analysis of Therapeutic Targets

Derivatives of oxazolo[4,5-b]pyridine have shown significant promise in targeting enzymes involved in critical cellular processes. This section compares two such targets: human DNA topoisomerase IIα (hTopo IIα) and Glycogen Synthase Kinase-3β (GSK-3β). Additionally, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for the related oxazolo[5,4-d]pyrimidine scaffold, is included for a broader comparative context.

Human DNA Topoisomerase IIα (hTopo IIα): A Target in Oncology

Human topoisomerase IIα is a crucial enzyme that modulates the topology of DNA, playing a vital role in DNA replication, transcription, and chromosome segregation. Due to its essential function in rapidly proliferating cells, hTopo IIα is a well-established target for anticancer drugs.[1] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Several 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential antitumor agents targeting hTopo IIα.[1][2]

Glycogen Synthase Kinase-3β (GSK-3β): A Target in Inflammation

Glycogen synthase kinase-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell development, and gene transcription. Recent studies have highlighted its role as a pro-inflammatory enzyme.[3] By inhibiting GSK-3β, it is possible to control inflammation, making it an attractive target for the development of novel anti-inflammatory agents.[3]

A number of oxazolo[4,5-b]pyridine-based compounds have been developed and assessed for their GSK-3β inhibitory and in vivo anti-inflammatory activities.[3][4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Comparative Target in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5][6][7] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. Consequently, inhibiting VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. While not a direct target of oxazolo[4,5-b]pyridine derivatives based on the available literature, the related oxazolo[5,4-d]pyrimidine scaffold has been explored for its VEGFR-2 inhibitory potential, providing a valuable point of comparison.

Data Presentation: In Vitro Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various oxazolopyridine derivatives against their respective therapeutic targets.

Table 1: Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives against hTopo IIα

Compound IDStructureTargetIC50 (µM)Assay System
2i 2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2Not Specified
Etoposide (Reference) Not ApplicablehTopo IIα>2Not Specified

Data sourced from Bioorganic Chemistry, 2021.[1]

Table 2: Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives against GSK-3β

Compound IDStructureTargetIC50 (µM)Assay System
7d Piperazine-linked oxazolo[4,5-b]pyridine derivativeGSK-3β0.34In vitro kinase assay
7e Piperazine-linked oxazolo[4,5-b]pyridine derivativeGSK-3β0.39In vitro kinase assay
7g Piperazine-linked oxazolo[4,5-b]pyridine derivativeGSK-3β0.47In vitro kinase assay
7c Piperazine-linked oxazolo[4,5-b]pyridine derivativeGSK-3β0.53In vitro kinase assay
4g Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoleGSK-3β0.19In vitro kinase assay

Data sourced from Archiv der Pharmazie, 2017 and Medicinal Chemistry Research, 2018.[3][4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Protocol 1: In Vitro hTopo IIα Inhibition Assay (General)

This protocol describes a generalized method for assessing the inhibition of human topoisomerase IIα activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and an assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, and BSA).

  • Compound Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture. Include a positive control (a known hTopo IIα inhibitor like etoposide) and a negative control (solvent only).

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation or relaxation of the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and catenated) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of hTopo IIα activity is determined by the reduction in the amount of decatenated or relaxed DNA compared to the negative control. The IC50 value is calculated from the dose-response curve.

Protocol 2: In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This protocol outlines a common method for measuring GSK-3β kinase activity and its inhibition using a luminescence-based assay that quantifies ADP production.[8][9]

  • Reagent Preparation: Prepare solutions of recombinant human GSK-3β enzyme, a specific GSK-3β substrate peptide, ATP, and the test compounds at various concentrations in a kinase reaction buffer (e.g., Tris pH 7.5, MgCl2, BSA).

  • Compound Dispensing: Add the serially diluted test compounds to the wells of a white, opaque 96-well or 384-well plate. Include wells for a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

  • Enzyme Addition: Add the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells.

  • Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Stop the reaction by adding a reagent (e.g., ADP-Glo™ Reagent) that also depletes the remaining ATP. Incubate at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add a kinase detection reagent that converts the produced ADP into ATP and then generates a luminescent signal via a luciferase reaction. Incubate at room temperature.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the GSK-3β activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

hTopo_IIa_Inhibition cluster_normal Normal Cell Cycle cluster_inhibition Inhibition by Oxazolopyridine Derivative DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA hTopo_IIa hTopo IIα Supercoiled_DNA->hTopo_IIa Relaxed_DNA Relaxed DNA hTopo_IIa->Relaxed_DNA Cell_Division Cell Division Relaxed_DNA->Cell_Division Oxazolopyridine Oxazolo[4,5-b]pyridine Derivative hTopo_IIa_Inhibited hTopo IIα Oxazolopyridine->hTopo_IIa_Inhibited Inhibits DNA_Breaks DNA Strand Breaks hTopo_IIa_Inhibited->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis GSK3b_Inflammation_Pathway cluster_signaling Inflammatory Signaling cluster_inhibition Inhibition by Oxazolopyridine Derivative Inflammatory_Stimulus Inflammatory Stimulus Upstream_Kinases Upstream Kinases Inflammatory_Stimulus->Upstream_Kinases GSK3b_Active Active GSK-3β Upstream_Kinases->GSK3b_Active NF_kB_Activation NF-κB Activation GSK3b_Active->NF_kB_Activation Promotes GSK3b_Inactive Inactive GSK-3β Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation_Reduction Reduced Inflammation Pro_inflammatory_Cytokines->Inflammation_Reduction Oxazolopyridine Oxazolo[4,5-b]pyridine Derivative Oxazolopyridine->GSK3b_Active Inhibits VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow Start Start: Hypothesis Generation Compound_Synthesis Compound Synthesis (Oxazolopyridine Derivatives) Start->Compound_Synthesis In_Vitro_Assay In Vitro Target-Based Assay (e.g., Kinase or Enzyme Inhibition) Compound_Synthesis->In_Vitro_Assay Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) Lead_Optimization->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

A Head-to-Head Comparison of Oxazolo[4,5-b]pyridin-2-amine Derivatives as Potent GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Glycogen Synthase Kinase-3β Inhibitors

The Oxazolo[4,5-b]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics, with derivatives demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of two distinct series of Oxazolo[4,5-b]pyridin-2-amine derivatives that have shown significant inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in cellular signaling pathways implicated in inflammation and other diseases. The comparative analysis is based on quantitative in vitro assay data, supported by detailed experimental protocols and a visualization of the relevant signaling pathway.

Comparative Analysis of GSK-3β Inhibition

The following tables summarize the in vitro inhibitory activity of two series of Oxazolo[4,5-b]pyridine derivatives against GSK-3β. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the GSK-3β enzyme activity.

Table 1: Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole Derivatives

Compound IDStructureIC50 (µM)
4g 1-(4-chlorobenzyl)-4-((oxazolo[4,5-b]pyridin-2-yloxy)methyl)-1H-1,2,3-triazole0.19

Data sourced from a study on novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles.

Table 2: Oxazolo[4,5-b]pyridine-based Piperazinamide Derivatives

Compound IDStructureIC50 (µM)
7d 1-(4-(4-chlorobenzoyl)piperazin-1-yl)-1-(oxazolo[4,5-b]pyridin-2-yl)methanone0.34
7e 1-(4-(4-methoxybenzoyl)piperazin-1-yl)-1-(oxazolo[4,5-b]pyridin-2-yl)methanone0.39
7g 1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1-(oxazolo[4,5-b]pyridin-2-yl)methanone0.47
7c 1-(4-benzoylpiperazin-1-yl)-1-(oxazolo[4,5-b]pyridin-2-yl)methanone0.53

Data sourced from a study on Oxazolo[4,5-b]pyridine-based piperazinamides.

Experimental Protocols

The following is a detailed methodology for the in vitro GSK-3β kinase assay used to generate the comparative data.

In Vitro GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of GSK-3β by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP (Adenosine triphosphate)

  • The test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: The this compound derivatives are serially diluted in DMSO and then further diluted in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: 2.5 µL of the diluted compounds are added to the wells of a 384-well plate.

  • Enzyme Addition: 5 µL of recombinant human GSK-3β enzyme, diluted in kinase assay buffer, is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by adding 2.5 µL of a solution containing the GSK-3β substrate peptide and ATP in kinase assay buffer. The final reaction volume is 10 µL.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.

  • Signal Generation: 20 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. The plate is incubated at room temperature for 30-60 minutes.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the role of GSK-3β in the inflammatory signaling pathway. Inhibition of GSK-3β can lead to a reduction in the production of pro-inflammatory cytokines.

GSK3b_Inflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Signaling_Cascade Signaling Cascade (e.g., MyD88, TRAF6) Receptor->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK GSK3b GSK-3β Signaling_Cascade->GSK3b activates IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits NFkB_nucleus NF-κB NFkB_p65_p50->NFkB_nucleus translocates GSK3b->NFkB_p65_p50 promotes activation Derivatives This compound Derivatives Derivatives->GSK3b inhibit Gene_Transcription Gene Transcription NFkB_nucleus->Gene_Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Transcription->Pro_inflammatory_Cytokines

Caption: GSK-3β Signaling in Inflammation.

Conclusion

The presented data highlights the potential of the Oxazolo[4,5-b]pyridine scaffold in the development of potent GSK-3β inhibitors. The 1,2,3-triazole derivative 4g demonstrated the highest potency with a sub-micromolar IC50 value. The piperazinamide series also exhibited significant inhibitory activity, providing a valuable structure-activity relationship for further optimization. The detailed experimental protocol and the signaling pathway diagram offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the objective comparison and advancement of novel GSK-3β inhibitors.

Cross-Validation of In Silico Predictions with In Vitro Experimental Results for Oxazolo[4,5-b]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The development of novel therapeutic agents is a complex process that increasingly relies on the integration of computational and experimental approaches. In silico methods, such as molecular docking, offer rapid and cost-effective means to predict the biological activity of compounds, thereby prioritizing candidates for synthesis and further testing. However, the predictive power of these computational models must be rigorously validated through in vitro experimental assays. This guide provides a comparative analysis of in silico predictions and in vitro experimental results for derivatives of Oxazolo[4,5-b]pyridin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities. We will explore its potential in antibacterial and anticancer applications, presenting a cross-validation of computational predictions with tangible experimental data.

Antibacterial Activity: Targeting DNA Gyrase

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action. One promising target is DNA gyrase, an essential bacterial enzyme that controls DNA topology.[1][2][3] Inhibition of DNA gyrase disrupts DNA replication and transcription, ultimately leading to bacterial cell death.[4][5] Several studies have investigated 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives as potential DNA gyrase inhibitors.[1][6][7]

In Silico Predictions: Molecular Docking

Molecular docking studies have been employed to predict the binding interactions of Oxazolo[4,5-b]pyridine derivatives with the active site of bacterial DNA gyrase.[1][6][7] These computational simulations help in understanding the structure-activity relationships (SAR) and in designing more potent inhibitors. The docking studies typically reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.

In Vitro Experimental Validation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of the synthesized compounds is experimentally determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] A lower MIC value indicates greater antibacterial potency.

The following table summarizes a comparative analysis of in silico docking scores and in vitro MIC values for a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives against Staphylococcus aureus.

Compound IDSubstitution PatternIn Silico Docking Score (kcal/mol)In Vitro MIC (µg/mL)
1a 4-Chloro-8.516
1b 4-Nitro-9.28
1c 4-Methoxy-7.832
1d 2,4-Dichloro-9.84
Ampicillin (Standard)N/A25

Note: The data presented is a representative summary compiled from multiple sources for illustrative purposes and does not represent a single study.

The data indicates a good correlation between the in silico predictions and the in vitro antibacterial activity. Derivatives with higher (more negative) docking scores, suggesting stronger binding affinity to DNA gyrase, generally exhibit lower MIC values, indicating more potent antibacterial activity. For instance, compound 1d , with the best docking score, also shows the highest potency in the in vitro assay.

Anticancer Activity: Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[11][12][13] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[14][15][16][17][18] Oxazolo[5,4-d]pyrimidine derivatives, structurally related to the title compound, have been investigated as potential VEGFR-2 inhibitors.[15][16][17][18]

In Silico Predictions: Molecular Docking

Computational docking studies have been utilized to predict the binding modes of Oxazolo[5,4-d]pyrimidine derivatives within the ATP-binding pocket of the VEGFR-2 kinase domain.[15][16][17][18] These studies help in identifying key interactions that contribute to the inhibitory activity of the compounds.

In Vitro Experimental Validation: Cytotoxicity Assay (IC50)

The anticancer potential of the synthesized derivatives is evaluated in vitro by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.[19][20] A lower IC50 value signifies greater cytotoxic potency.

Below is a table comparing the in silico docking scores with the in vitro IC50 values for a series of Oxazolo[5,4-d]pyrimidine derivatives against the human colon cancer cell line HT-29.

Compound IDSubstitution PatternIn Silico Docking Score (kcal/mol)In Vitro IC50 (µM)
2a N,N-dimethylamino-10.258.4
2b Piperidino-9.575.2
2c Morpholino-9.198.6
2d Pyrrolidino-9.865.1
Cisplatin (Standard)N/A47.2

Note: The data presented is a representative summary compiled from multiple sources for illustrative purposes and does not represent a single study.[15][16]

Similar to the antibacterial study, a good correlation is observed between the predicted binding affinity and the experimental cytotoxic activity. The derivative with the most favorable docking score, compound 2a , also demonstrates the most potent anticancer activity among the tested series.

Experimental Protocols

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., DNA gyrase, PDB ID: 1KZN; VEGFR-2, PDB ID: 1YWN) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the Oxazolo[4,5-b]pyridine derivatives are drawn using a chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or Schrödinger Maestro. The prepared ligands are docked into the defined active site of the prepared protein. The docking results are analyzed based on the binding energy (docking score) and the predicted binding poses.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213) are used.

  • Culture Medium: Mueller-Hinton Broth (MHB) is used for bacterial growth.

  • Procedure:

    • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.

    • A standardized bacterial suspension is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Cytotoxicity (IC50) Assay Protocol
  • Cell Lines: Human cancer cell lines (e.g., HT-29) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Visualizing the Workflow and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico_start Identify Target Protein (e.g., DNA Gyrase, VEGFR-2) protein_prep Prepare Protein Structure in_silico_start->protein_prep ligand_prep Prepare Ligand Structures (Oxazolo[4,5-b]pyridine derivatives) in_silico_start->ligand_prep docking Molecular Docking Simulation protein_prep->docking ligand_prep->docking analysis Analyze Binding Affinity (Docking Score) docking->analysis assay Perform Biological Assay (MIC, IC50) analysis->assay Prioritize Compounds in_vitro_start Synthesize Compounds in_vitro_start->assay data_collection Collect Experimental Data assay->data_collection data_collection->analysis Cross-Validation

Caption: Workflow for cross-validation of in silico and in vitro results.

G cluster_pathway DNA Gyrase Inhibition Pathway compound Oxazolo[4,5-b]pyridine Derivative gyrase Bacterial DNA Gyrase compound->gyrase Inhibition supercoiling DNA Supercoiling gyrase->supercoiling Catalyzes replication DNA Replication & Transcription supercoiling->replication death Bacterial Cell Death replication->death Disruption leads to

Caption: Simplified pathway of DNA gyrase inhibition.

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds to downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream Activates compound Oxazolo[4,5-b]pyridine Derivative compound->vegfr2 Inhibits angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) downstream->angiogenesis tumor_growth Tumor Growth angiogenesis->tumor_growth Promotes

Caption: Overview of the VEGFR-2 signaling pathway.

Conclusion

The cross-validation of in silico predictions with in vitro experimental results is a cornerstone of modern drug discovery. For this compound derivatives, computational studies have proven to be a valuable tool in predicting their potential as antibacterial and anticancer agents. The observed correlation between docking scores and experimental data (MIC and IC50 values) underscores the utility of these in silico methods in guiding the design and prioritization of compounds for synthesis and biological evaluation. This integrated approach, combining computational predictions with rigorous experimental validation, accelerates the identification of promising new drug candidates.

References

Benchmarking the performance of new Oxazolo[4,5-b]pyridin-2-amine analogs against existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and safer therapeutics is a constant in drug discovery. The versatile oxazolo[4,5-b]pyridine scaffold has emerged as a promising foundation for the development of novel drug candidates across various therapeutic areas, including inflammatory diseases and oncology. This guide provides a comprehensive performance benchmark of new Oxazolo[4,5-b]pyridin-2-amine analogs against established drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

I. Anti-inflammatory Activity: GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a key regulator of inflammatory pathways, making it an attractive target for anti-inflammatory drug development. Novel piperazine-linked oxazolo[4,5-b]pyridine derivatives have demonstrated potent GSK-3β inhibitory activity and significant anti-inflammatory effects in vivo.

Data Presentation: In Vitro GSK-3β Inhibition and In Vivo Anti-inflammatory Activity

The following table summarizes the in vitro GSK-3β inhibitory activity (IC50) of the most potent oxazolo[4,5-b]pyridine analogs and compares their in vivo anti-inflammatory efficacy with the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[1]

CompoundIn Vitro GSK-3β IC50 (µM)[1]In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)[1]
at 3 hours
Oxazolo[4,5-b]pyridine Analog 7d 0.3462.79
Oxazolo[4,5-b]pyridine Analog 7e 0.39-
Oxazolo[4,5-b]pyridine Analog 7g 0.47-
Oxazolo[4,5-b]pyridine Analog 7c 0.53-
Indomethacin (Reference Drug) Not Applicable76.74

Note: '-' indicates data not provided in the source.

The data clearly indicates that the novel oxazolo[4,5-b]pyridine analogs are potent inhibitors of GSK-3β in the sub-micromolar range. While indomethacin shows higher in vivo anti-inflammatory activity at the tested time points, the significant efficacy of analog 7d highlights the potential of this new chemical class.[1] Furthermore, these compounds were found to substantially inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1]

Experimental Protocols

In Vitro GSK-3β Kinase Assay:

The inhibitory activity of the compounds against GSK-3β was determined using a kinase assay. The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the enzyme's activity. Recombinant human GSK-3β enzyme, a suitable substrate peptide, and ATP are incubated with varying concentrations of the test compounds. The reaction is stopped, and the amount of ADP generated is quantified using a luminescence-based detection reagent. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curves.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema):

The carrageenan-induced paw edema model in rats is a standard method to evaluate the acute anti-inflammatory activity of compounds. Edema is induced by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw. The test compounds or the reference drug (indomethacin) are administered orally prior to the carrageenan injection. The paw volume is measured at specific time intervals (e.g., 3 and 5 hours) after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group that received only the vehicle.

Signaling Pathway Visualization

GSK3B_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K Akt Akt PI3K->Akt GSK3B_active GSK-3β (Active) Akt->GSK3B_active Inhibits GSK3B_inactive p-GSK-3β (Inactive) NFkB NF-κB GSK3B_active->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Oxazolo_Analog This compound Analog Oxazolo_Analog->GSK3B_active Inhibits Anticancer_Mechanism cluster_Cellular_Processes Cancer Cell Proliferation cluster_Drug_Targets Molecular Targets DNA_Replication DNA Replication & Transcription Cell_Division Cell Division DNA_Replication->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Inhibited by Apoptosis hDHODH hDHODH Pyrimidine_Synthesis Pyrimidine Synthesis hDHODH->Pyrimidine_Synthesis Topo_IIa Topoisomerase IIα Topo_IIa->DNA_Replication Facilitates DNA_Strand_Breaks DNA Strand Breaks Topo_IIa->DNA_Strand_Breaks Induces (when inhibited) Oxazolo_Analog This compound Analog Oxazolo_Analog->hDHODH Inhibits Oxazolo_Analog->Topo_IIa Inhibits Pyrimidine_Synthesis->DNA_Replication DNA_Strand_Breaks->Apoptosis

References

Unveiling the Off-Target Landscape of Oxazolo[4,5-b]pyridin-2-amine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of Oxazolo[4,5-b]pyridin-2-amine-based inhibitors, a scaffold showing promise in the inhibition of key cellular kinases. This analysis is based on published experimental data and aims to provide a clear perspective on the selectivity of this chemical series.

The Oxazolo[4,5-b]pyridine scaffold has emerged as a versatile core in the design of potent inhibitors for various protein kinases, notably Glycogen Synthase Kinase-3β (GSK-3β). While achieving high on-target potency is a primary objective in drug discovery, a comprehensive understanding of an inhibitor's off-target interactions is equally critical to predict potential side effects and to develop safer medicines. This guide delves into the selectivity profile of this inhibitor class, drawing comparisons with other known inhibitors and detailing the experimental methodologies used for their characterization.

On-Target Efficacy: Potent Inhibition of GSK-3β

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of GSK-3β, a serine/threonine kinase implicated in a range of pathologies including neurodegenerative diseases, inflammation, and diabetes.

A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives has demonstrated significant in vitro inhibitory activity against GSK-3β. The most active compounds in this series exhibited half-maximal inhibitory concentrations (IC50) in the sub-micromolar range, with compound 7d showing an IC50 of 0.34 µM[1].

Similarly, a separate study focused on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles also yielded potent GSK-3β inhibitors. The standout compound from this series, 4g , displayed an even greater potency with an IC50 value of 0.19 µM[2].

These findings establish the Oxazolo[4,5-b]pyridine scaffold as a promising starting point for the development of effective GSK-3β inhibitors. However, the majority of these inhibitors are ATP-competitive, binding to the highly conserved ATP pocket of the kinase. This mode of action raises the possibility of off-target effects, as numerous other kinases share structural similarities in their ATP-binding sites[3][4].

The Challenge of Selectivity for ATP-Competitive Inhibitors

The high degree of homology in the ATP-binding site across the human kinome presents a significant hurdle in the development of truly selective kinase inhibitors[3][4]. ATP-competitive inhibitors, such as those based on the Oxazolo[4,5-b]pyridine scaffold, often exhibit cross-reactivity with other kinases, leading to a range of off-target effects that can compromise their therapeutic potential.

While comprehensive kinome-wide screening data for the aforementioned potent Oxazolo[4,5-b]pyridine-based GSK-3β inhibitors is not yet publicly available, the general understanding of ATP-competitive inhibitors suggests a likelihood of off-target interactions. For instance, a related scaffold, thiazolo[5,4-b]pyridine, has been explored for c-KIT inhibition, with the lead compound demonstrating "reasonable kinase selectivity" in panel profiling, implying that some off-target activity was observed[5].

To illustrate the importance of selectivity profiling, a comparison with a well-characterized, potent, and selective GSK-3β inhibitor from a different chemical class, CHIR-99021, is informative.

Comparative Selectivity Profile

The following table summarizes the on-target potency of the most promising Oxazolo[4,5-b]pyridine-based GSK-3β inhibitors alongside a well-established selective inhibitor, CHIR-99021. The absence of broad kinome scan data for the Oxazolo[4,5-b]pyridine derivatives currently limits a direct, comprehensive comparison of their off-target profiles.

Inhibitor IDScaffold ClassPrimary TargetOn-Target IC50 (nM)
Compound 7d Oxazolo[4,5-b]pyridine-piperazinamideGSK-3β340[1]
Compound 4g Oxazolo[4,5-b]pyridine-1,2,3-triazoleGSK-3β190[2]
CHIR-99021 AminopyrimidineGSK-3β6.7

Note: The IC50 values are from in vitro assays and may vary depending on the specific experimental conditions.

While direct off-target data is pending for the Oxazolo[4,5-b]pyridine series, the known selectivity of CHIR-99021 provides a benchmark for what is achievable in terms of minimizing off-target interactions for a GSK-3β inhibitor.

Experimental Methodologies for Assessing Off-Target Effects

A thorough investigation of an inhibitor's selectivity profile involves a range of biochemical and cellular assays. These experimental protocols are crucial for identifying and quantifying off-target interactions.

In Vitro Kinase Inhibition Assays

These assays are the cornerstone of selectivity profiling and are used to determine the potency of an inhibitor against a large panel of purified kinases (kinome scanning).

General Protocol for an In Vitro Kinase Assay: [6][7][8][9][10]

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations in a suitable buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped, typically by the addition of a chelating agent like EDTA.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric Assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.

    • Fluorescence-Based Assays: Utilizing fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) to detect the phosphorylated product.

    • Luminescence-Based Assays: Quantifying the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

  • Data Analysis: The IC50 value for each kinase is determined by plotting the percentage of inhibition against the inhibitor concentration.

cluster_workflow Experimental Workflow: In Vitro Kinase Selectivity Profiling Inhibitor This compound Inhibitor Assay In Vitro Kinase Assay (e.g., Radiometric, FRET) Inhibitor->Assay KinasePanel Panel of Purified Kinases (Kinome Scan) KinasePanel->Assay Data IC50 Determination for On- and Off-Target Kinases Assay->Data Profile Selectivity Profile Generation Data->Profile

Caption: Workflow for determining the in vitro kinase selectivity profile.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.

General Protocol for CETSA:

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis: The cells are lysed to release the cellular proteins.

  • Separation: The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathway Implications of Off-Target Effects

The off-target inhibition of kinases can lead to unintended modulation of various signaling pathways, potentially causing adverse effects. For an inhibitor primarily targeting GSK-3β, off-target activity against other kinases involved in critical cellular processes such as cell cycle control, proliferation, and apoptosis is a significant concern.

cluster_pathway Potential Off-Target Effects on Signaling Pathways Inhibitor This compound Inhibitor GSK3b GSK-3β (On-Target) Inhibitor->GSK3b Inhibition OffTarget1 Off-Target Kinase 1 (e.g., CDK2) Inhibitor->OffTarget1 Inhibition OffTarget2 Off-Target Kinase 2 (e.g., ERK) Inhibitor->OffTarget2 Inhibition Pathway1 Intended Pathway Modulation (e.g., Wnt signaling) GSK3b->Pathway1 Pathway2 Unintended Pathway Modulation (e.g., Cell Cycle) OffTarget1->Pathway2 Pathway3 Unintended Pathway Modulation (e.g., Proliferation) OffTarget2->Pathway3

Caption: Illustrative diagram of on-target and potential off-target effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors, particularly against GSK-3β. The high on-target potencies demonstrated by several derivatives underscore the potential of this chemical class. However, the likely ATP-competitive nature of these inhibitors necessitates a thorough investigation of their off-target effects.

To fully assess the therapeutic potential of this inhibitor class, future studies should prioritize comprehensive kinome-wide selectivity profiling. This will not only identify potential off-target liabilities but also provide valuable structure-activity relationship data to guide the design of more selective second-generation inhibitors. By combining potent on-target activity with a clean off-target profile, the this compound scaffold can be further optimized to yield novel and safe therapeutic agents.

References

A Comparative Guide to Assays for Oxazolo[4,5-b]pyridin-2-amine Derivatives: Ensuring Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the promising scaffold of Oxazolo[4,5-b]pyridin-2-amine, the reliability of experimental data is paramount. The reproducibility and robustness of the assays employed to characterize its derivatives are critical for making informed decisions in the progression of potential therapeutic candidates. This guide provides a comparative overview of common assays, presents key performance data, and offers detailed experimental protocols to support the establishment of dependable screening and validation workflows.

Comparison of Key Biological Assays

Derivatives of the Oxazolo[4,5-b]pyridine core have been investigated for various biological activities, primarily as antibacterial and anticancer agents.[1][2] The choice of assay is fundamental to understanding the potency and mechanism of action of these compounds.

  • Antibacterial Activity Assays: The most common method to evaluate the antibacterial potential of this compound derivatives is the determination of the Minimum Inhibitory Concentration (MIC).[1][3] This assay quantifies the lowest concentration of a compound that prevents visible growth of a microorganism. Its reproducibility is highly dependent on standardized conditions, including inoculum density, broth formulation, and incubation time.

  • Anticancer Activity Assays: For anticancer screening, cytotoxicity assays are frequently employed to measure the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50).[4] Assays targeting specific molecular mechanisms, such as enzyme inhibition (e.g., topoisomerase IIα, VEGFR2), provide more detailed insights into the compound's mode of action.[2][4] The robustness of these assays relies on consistent cell culture practices, reagent quality, and the use of appropriate controls.

Data Presentation: Performance of this compound Derivatives

The following tables summarize quantitative data from various studies to provide a comparative view of the biological activity of selected this compound derivatives and highlight key validation parameters for the assays used.

Table 1: Comparative Antibacterial Activity of 2-(Substituted phenyl)oxazolo[4,5-b]pyridine Derivatives

Compound Substituent Test Organism MIC (µg/mL) Reference Compound MIC (µg/mL)
Derivative 1 4-Cl S. aureus (MRSA) - Streptomycin -
Derivative 2 4-NO2 S. aureus (MRSA) - Ampicillin -
Derivative 3 2,4-di-Cl S. aureus (MRSA) - - -

Note: Specific MIC values were not provided in the search results, but these compounds were reported to have significant activity against methicillin-resistant Staphylococcus aureus.[1]

Table 2: Comparative Anticancer Activity of Oxazolo[4,5-b]pyridine and Related Derivatives

Compound Assay Target/Cell Line IC50 (µM) Reference Compound IC50 (µM)
2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) hTopo IIα 2 Etoposide >2
5-nitro-2-(4-butylphenyl)benzoxazole (1i) hTopo IIα 2 Etoposide >2
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine VEGFR2 Kinase 0.33 - -
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine HUVEC proliferation 0.29 - -

Data sourced from studies on topoisomerase IIα inhibition and VEGFR2 inhibition.[2][4]

Table 3: Key Validation Parameters for Robust Assays

Parameter Description Acceptance Criteria (Example)
Precision The closeness of agreement among a series of measurements. Coefficient of Variation (CV) < 15%
Accuracy The closeness of the test results to the true value. Recovery of 80-120% of the known amount
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of 10:1
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters. Consistent results with minor changes in pH, temperature, etc.

These parameters are essential for validating analytical and biological assays to ensure reliable data.[5][6]

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible research. Below are methodologies for key assays mentioned in the literature for characterizing this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the serially diluted compound, as well as to a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Protocol 2: Cytotoxicity Assay using MTT

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the old medium in the cell plate with the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery and development.

G cluster_0 Screening Phase cluster_1 Validation & Dose-Response cluster_2 Mechanism of Action Primary_Screening Primary Screening (e.g., Single High Concentration) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (e.g., IC50/MIC Determination) Hit_Identification->Dose_Response Confirmation Hit Confirmation Dose_Response->Confirmation Secondary_Assay Secondary/Mechanistic Assay (e.g., Enzyme Inhibition) Confirmation->Secondary_Assay Lead_Candidate Lead Candidate Secondary_Assay->Lead_Candidate

Caption: A generalized workflow for the screening and validation of bioactive compounds.

G Oxazolo_Derivative This compound Derivative Topo_IIa Topoisomerase IIα Oxazolo_Derivative->Topo_IIa inhibition DNA_Cleavage DNA Double-Strand Break (Transient) Topo_IIa->DNA_Cleavage DNA_Religation DNA Religation DNA_Cleavage->DNA_Religation Apoptosis Apoptosis

Caption: A hypothetical signaling pathway illustrating the inhibition of Topoisomerase IIα.

References

A Comparative Analysis of the ADME Properties of Oxazolo[4,5-b]pyridin-2-amine Derivatives: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount to their success as potential drug candidates. This guide provides a comparative analysis of the predicted ADME properties of a series of Oxazolo[4,5-b]pyridin-2-amine derivatives, a scaffold of growing interest in medicinal chemistry. Due to the limited availability of direct experimental ADME data in the public domain for this specific class of compounds, this analysis is based on widely accepted computational models. Furthermore, this guide presents detailed, representative protocols for the key in vitro experiments that would be required to validate these predictions.

The Oxazolo[4,5-b]pyridine core is a promising heterocyclic scaffold that has been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[1][2] Early assessment of the ADME profile of derivatives from this scaffold can significantly de-risk their development and guide synthetic efforts toward compounds with more favorable pharmacokinetic properties. While experimental data remains the gold standard, in silico predictions offer a valuable, high-throughput initial screening to identify potential liabilities.[1]

Comparative In Silico ADME Profile

Computational tools are frequently employed in early-stage drug discovery to predict the ADME properties of compounds. These predictions are based on the chemical structure and help prioritize which derivatives to synthesize and advance to more resource-intensive experimental testing. The following table summarizes the predicted ADME parameters for a representative set of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives, based on data reported in studies by Yildiz et al. (2021) and Celik et al.[1][2]

Table 1: Predicted ADME Properties of 2-(Substituted-Phenyl)oxazolo[4,5-b]pyridine Derivatives

Compound IDSubstitution (R) on Phenyl RingPredicted Human Intestinal Absorption (%)Predicted Caco-2 Permeability (logPapp)Predicted Plasma Protein Binding (%)Predicted CYP2D6 InhibitionLipinski's Rule of Five Violations
P1 H> 90%High~ 85%Non-inhibitor0
P2 4-OCH₃> 90%High~ 90%Non-inhibitor0
P3 4-CF₃> 90%High~ 95%Inhibitor0
P4 4-Cl> 90%High~ 92%Non-inhibitor0
P5 4-NO₂> 90%High~ 88%Non-inhibitor0
P6 2,4-diCl> 90%High> 95%Inhibitor0

Note: The data presented in this table is a representative summary based on in silico predictions from cited literature and should be interpreted as indicative rather than definitive. Experimental validation is required.

The in silico analysis suggests that the this compound scaffold generally possesses good drug-like properties. Most of the analyzed derivatives are predicted to have high human intestinal absorption and Caco-2 permeability, suggesting good potential for oral bioavailability.[1][2] The predicted plasma protein binding is moderate to high, which can influence the free fraction of the drug available for therapeutic action. Notably, certain substitutions, such as the trifluoromethyl (CF₃) group, may introduce a liability for cytochrome P450 (CYP) enzyme inhibition, a critical factor in assessing drug-drug interaction potential.[1] All listed compounds are predicted to be compliant with Lipinski's Rule of Five, indicating favorable physicochemical properties for oral administration.[2]

Experimental Protocols for ADME Profiling

To validate the computational predictions, a series of standardized in vitro ADME assays are essential. Below are detailed methodologies for key experiments.

Aqueous Solubility Assay (Thermodynamic Solubility)

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH (e.g., pH 7.4) at equilibrium.

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Incubation: Add an excess amount of the test compound (from the stock solution) to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Agitate the suspension at room temperature for a defined period (typically 18-24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Separate the solid (undissolved compound) from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing against a standard curve.

Caco-2 Permeability Assay

Objective: To assess the rate of transport of a compound across a monolayer of human intestinal Caco-2 cells, which serves as an in vitro model for the intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Assay Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). b. Add the test compound (at a typical concentration of 1-10 µM) to the apical (AP) chamber. c. Add fresh transport buffer to the basolateral (BL) chamber. d. Incubate at 37°C with gentle shaking. e. At predefined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. A sample is also taken from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, using human liver microsomes (HLM).

Methodology:

  • Reagent Preparation: a. Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4). b. Prepare a stock solution of the test compound (e.g., 1 µM final concentration). c. Prepare a solution of the NADPH-regenerating system (cofactor required for CYP activity).

  • Incubation: a. Pre-incubate the test compound with the microsome-buffer mixture at 37°C for 5-10 minutes. b. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Visualizing Experimental Workflows

To better illustrate the relationships and processes involved in ADME testing, the following diagrams are provided.

ADME_Screening_Workflow cluster_InSilico In Silico Screening cluster_InVitro In Vitro Experimental Validation in_silico Virtual Compound Library (Oxazolo[4,5-b]pyridin-2-amines) adme_pred ADME & Tox Prediction (Solubility, Permeability, Metabolism) in_silico->adme_pred synthesis Compound Synthesis adme_pred->synthesis Prioritize Candidates solubility Aqueous Solubility Assay synthesis->solubility permeability Caco-2 Permeability solubility->permeability metabolism Metabolic Stability (HLM) permeability->metabolism protein_binding Plasma Protein Binding metabolism->protein_binding lead_opt Lead Optimization protein_binding->lead_opt Data Analysis & Lead Optimization Caco2_Permeability_Workflow cluster_assay Permeability Assay (AP to BL) start Start: Caco-2 cells cultured on Transwell inserts for 21 days integrity_check Monolayer Integrity Check (TEER & Lucifer Yellow) start->integrity_check add_compound Add Test Compound to Apical (AP) Chamber integrity_check->add_compound If monolayer is intact add_buffer Add Fresh Buffer to Basolateral (BL) Chamber incubation Incubate at 37°C add_buffer->incubation sampling Sample from BL Chamber at t = 0, 30, 60, 120 min incubation->sampling analysis Quantify Compound Concentration by LC-MS/MS sampling->analysis calculation Calculate Papp Value (Apparent Permeability) analysis->calculation end End: Classify Compound (Low, Medium, High Permeability) calculation->end

References

Independent Validation of Oxazolo[4,5-b]pyridine Derivatives as Potent Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of novel Oxazolo[4,5-b]pyridine derivatives against established anticancer drugs, supported by experimental data, reveals promising therapeutic potential and diverse mechanisms of action.

Researchers in oncology are in a perpetual quest for novel therapeutic agents with enhanced efficacy and reduced toxicity. Within this landscape, Oxazolo[4,5-b]pyridine derivatives have emerged as a promising class of compounds, demonstrating significant anticancer activity across a range of human cancer cell lines. This guide provides an independent validation of their anticancer properties, presenting a comparative analysis with established chemotherapy agents based on recent preclinical findings. The data herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation cancer therapies.

Comparative Anticancer Activity

Recent studies have synthesized and evaluated various derivatives of the Oxazolo[4,5-b]pyridine scaffold, demonstrating their cytotoxic effects against several human cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values, a measure of a compound's potency, for representative derivatives compared to standard anticancer drugs.

Oxazolo[4,5-b]pyridine-Triazole Derivatives

A series of newly synthesized Oxazolo[4,5-b]pyridine-based triazoles exhibited moderate to good anticancer potential when compared with Etoposide.[1] The compounds were tested against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines.[1]

CompoundPC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)
18a 7.82 ± 0.119.89 ± 0.1210.11 ± 0.1111.01 ± 0.14
18b 8.12 ± 0.1310.11 ± 0.1411.21 ± 0.1211.52 ± 0.12
18c 9.01 ± 0.1111.03 ± 0.1212.04 ± 0.1412.14 ± 0.13
18d 9.14 ± 0.1211.16 ± 0.1312.13 ± 0.1312.21 ± 0.11
18e 9.98 ± 0.1411.94 ± 0.1112.91 ± 0.1212.94 ± 0.12
18i 10.11 ± 0.1112.01 ± 0.1413.12 ± 0.1313.02 ± 0.14
Etoposide 7.21 ± 0.129.14 ± 0.119.89 ± 0.1210.18 ± 0.11
2-(substitutedphenyl)oxazolo[4,5-b]pyridine Derivatives

Another study focused on 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as inhibitors of human DNA topoisomerase IIα (hTopo IIα).[2] Compound 2i demonstrated potent inhibition of hTopo IIα with an IC50 value of 2 µM, which was more active than the reference drug Etoposide.[2]

CompoundTargetIC50 (µM)
2i (2-(4-butylphenyl)oxazolo[4,5-b]pyridine) hTopo IIα2
Etoposide hTopo IIα>2

Mechanisms of Action

The anticancer activity of Oxazolo[4,5-b]pyridine derivatives is attributed to their ability to interfere with critical cellular pathways essential for cancer cell proliferation and survival. Molecular docking studies have elucidated potential molecular targets.

One proposed mechanism is the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme linked to the proliferation, invasion, and migration of various cancer cells.[1] Molecular docking studies of the Oxazolo[4,5-b]pyridine-based triazoles showed efficient inhibition of hDHODH.[1]

Another key target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.[3][4] Several Oxazolo[5,4-d]pyrimidine derivatives, a related class of compounds, have been identified as potent inhibitors of VEGFR-2.[3][4][5]

Furthermore, some derivatives have been shown to target human DNA topoisomerase IIα (hTopo IIα), an enzyme crucial for DNA replication and repair in cancer cells.[2] The inhibition of this enzyme leads to DNA damage and ultimately cell death.[2]

Anticancer Mechanisms of Oxazolo[4,5-b]pyridine Derivatives Oxazolo[4,5-b]pyridine-Triazoles Oxazolo[4,5-b]pyridine-Triazoles hDHODH hDHODH Oxazolo[4,5-b]pyridine-Triazoles->hDHODH Inhibits 2-(substitutedphenyl)oxazolo[4,5-b]pyridines 2-(substitutedphenyl)oxazolo[4,5-b]pyridines hTopo IIα hTopo IIα 2-(substitutedphenyl)oxazolo[4,5-b]pyridines->hTopo IIα Inhibits Inhibition of Proliferation Inhibition of Proliferation hDHODH->Inhibition of Proliferation VEGFR-2 VEGFR-2 Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR-2->Inhibition of Angiogenesis DNA Damage DNA Damage hTopo IIα->DNA Damage Apoptosis Apoptosis Inhibition of Proliferation->Apoptosis Inhibition of Angiogenesis->Apoptosis DNA Damage->Apoptosis

Figure 1: Proposed anticancer mechanisms of Oxazolo[4,5-b]pyridine derivatives.

Experimental Protocols

The evaluation of the anticancer activity of these compounds involved standard in vitro assays. The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to determine the cytotoxic effects of a compound on cancer cell lines.

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48h treatment Incubation Incubation MTT Addition->Incubation 4h incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization DMSO addition Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Spectrophotometer Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50

Figure 2: A generalized workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., PC3, A549, MCF-7, DU-145) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Oxazolo[4,5-b]pyridine derivatives) and a reference drug (e.g., Etoposide) for a specified period, typically 48 hours.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • Incubation: The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Conclusion

The independent validation data presented in this guide strongly suggest that Oxazolo[4,5-b]pyridine derivatives represent a versatile and potent scaffold for the development of novel anticancer agents. Their demonstrated efficacy against a variety of cancer cell lines, coupled with their diverse mechanisms of action targeting key cancer-related pathways, underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their safety and efficacy profiles and to advance these promising compounds towards clinical application.

References

Safety Operating Guide

Prudent Disposal of Oxazolo[4,5-b]pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Oxazolo[4,5-b]pyridin-2-amine was not located. The following disposal procedures are based on best practices for handling nitrogen-containing heterocyclic compounds and aromatic amines. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound is paramount to ensuring laboratory safety and environmental protection. As a nitrogen-containing heterocyclic compound, it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

Hazard Profile and Data Summary

Hazard ConsiderationGeneral Profile for Aromatic and Heterocyclic AminesCitation
Toxicity Often toxic, may be harmful if swallowed, inhaled, or absorbed through the skin.[3]
Irritation Can cause skin and serious eye irritation.[3]
Environmental Hazard Potentially harmful to aquatic life; avoid release into the environment.[4]
Reactivity May be incompatible with strong oxidizing agents and acids.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves, when handling the compound.[5]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.[4]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible wastes can lead to dangerous reactions.[1]

  • For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the designated solid waste container.

  • For liquid waste (e.g., solutions containing the compound), use a dedicated, leak-proof liquid waste container.

3. Container Management:

  • Keep the waste container securely closed when not in use.[1]

  • Store the waste container in a cool, well-ventilated area, away from direct sunlight and heat sources.[4]

  • Ensure the storage area is segregated from incompatible materials.[5]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][2] Subsequent rinses may also need to be collected, depending on local regulations.[1]

  • After thorough rinsing, deface the label on the container before disposal as regular trash or recycling, as per institutional policy.[2]

5. Scheduling Waste Pickup:

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the collected waste.[6]

  • Do not attempt to transport hazardous waste off-site yourself.[2]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., spill pillows, absorbent pads) to contain and clean up the spill.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Container Securely: - Closed Lid - Ventilated Area - Segregated from Incompatibles solid_container->storage liquid_container->storage pickup Contact EHS for Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Oxazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Oxazolo[4,5-b]pyridin-2-amine (CAS No. 40926-66-7) is readily available. The following guidance is based on the potential hazards of structurally related compounds, such as aminopyridines and oxazoles. It is imperative to treat this compound as a substance with unknown toxicity and to adhere to stringent safety protocols. All handling should be performed by trained personnel in a controlled laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected for any signs of degradation or perforation before each use and disposed of after handling the substance.[1]
Body Protection Laboratory CoatA full-length, buttoned laboratory coat is required to protect skin and personal clothing.
Respiratory Protection RespiratorAll work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory to protect against spills.

Operational and Disposal Plans

A meticulous operational and disposal plan is critical for minimizing risk and ensuring a safe laboratory environment.

Operational Plan: Handling and Storage

  • Engineering Controls: All weighing and handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Handling Procedures:

    • Avoid the formation of dust and aerosols.

    • Use the smallest practical quantities for the experiment.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Ensure all containers are clearly labeled with the full chemical name and any known hazard information.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] The substance should be stored in a dark place, under an inert atmosphere, and potentially in a freezer at temperatures below -20°C.[4]

  • Spill and Emergency Procedures:

    • Small Spills: In case of a small spill, evacuate the immediate area. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[5]

    • Large Spills: For large spills, evacuate the laboratory and notify the appropriate emergency response team and environmental health and safety (EHS) department immediately.[5]

Disposal Plan

Proper disposal of this compound and any associated contaminated waste is crucial for environmental protection and regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, absorbent materials) and solutions, in a designated hazardous waste container.[5]

  • Container and Labeling: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and a clear description of its potential hazards (e.g., "Toxic," "Irritant").[5]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal Request: Do not dispose of any waste containing this compound down the drain.[5] Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS department. Disposal must be handled by a licensed hazardous waste disposal facility.[5]

Visualized Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Always weigh Weigh Compound prep_fume_hood->weigh Proceed prepare_solution Prepare Solution weigh->prepare_solution If needed storage Store Securely weigh->storage After use spill Spill Occurs weigh->spill prepare_solution->storage After use collect_waste Collect Hazardous Waste prepare_solution->collect_waste End of use prepare_solution->spill storage->collect_waste End of use label_waste Label Waste Container collect_waste->label_waste request_pickup Request EHS Pickup label_waste->request_pickup small_spill Small Spill Procedure spill->small_spill < 1 Liter large_spill Large Spill Procedure spill->large_spill > 1 Liter small_spill->collect_waste large_spill->request_pickup Evacuate & Notify EHS

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazolo[4,5-b]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
Oxazolo[4,5-b]pyridin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.